Topterone
説明
Structure
3D Structure
特性
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-17-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-4-10-22(24)13-9-19-17-6-5-15-14-16(23)7-11-20(15,2)18(17)8-12-21(19,22)3/h14,17-19,24H,4-13H2,1-3H3/t17-,18+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSOOHLAZHOTHJ-GUCLMQHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209417 | |
| Record name | Topterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60607-35-4 | |
| Record name | Topterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60607-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Topterone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Topterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOPTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77WPB17ZK1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Topterone: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Topterone (17α-propyltestosterone), developmental code WIN-17665, is a steroidal antiandrogen that was investigated for the topical treatment of androgen-dependent skin conditions such as acne. It demonstrated significant antiandrogenic activity in preclinical animal models by competitively inhibiting the androgen receptor. However, subsequent clinical trials in humans failed to demonstrate efficacy in reducing sebum production or acne lesions. This discrepancy highlighted the limitations of the preclinical models used and ultimately led to the discontinuation of its development. This document provides a detailed technical overview of the discovery, development, mechanism of action, and eventual cessation of the this compound program.
Discovery and Synthesis
This compound was developed as a potent, topically active antiandrogen with the goal of minimizing systemic side effects. The synthesis of 17α-propyltestosterone involves the alkylation of a testosterone (B1683101) precursor.
Experimental Protocol: Synthesis of 17α-Propyltestosterone
-
Protection of the 3-keto group: The 3-keto group of an appropriate testosterone precursor is protected, for example, by forming a ketal.
-
Formation of the 17-alkoxide: The 17β-hydroxyl group is deprotonated using a strong base to form the corresponding alkoxide.
-
Alkylation at C17: The alkoxide is then reacted with a propyl halide (e.g., 1-bromopropane) in an SN2 reaction to introduce the propyl group at the 17α position.
-
Deprotection: The protecting group at the 3-position is removed to regenerate the 3-keto group, yielding this compound.
-
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Caption: Generalized synthetic pathway for this compound.
Preclinical Development
Preclinical studies were primarily focused on establishing the antiandrogenic activity of this compound using both in vitro and in vivo models.
Mechanism of Action
This compound functions as a competitive antagonist of the androgen receptor (AR). In the presence of androgens like testosterone or dihydrotestosterone (B1667394) (DHT), this compound binds to the AR, preventing the receptor's conformational change, dimerization, nuclear translocation, and subsequent transcription of androgen-responsive genes.[1]
Caption: Signaling pathway illustrating this compound's antagonism at the androgen receptor.
In Vitro Androgen Receptor Binding
Experimental Protocol: Competitive Androgen Receptor Binding Assay
-
Receptor Source: Cytosol is prepared from the ventral prostates of castrated rats, which are a rich source of androgen receptors.
-
Radioligand: A constant concentration of a high-affinity radiolabeled androgen, such as [³H]-DHT, is used.
-
Competition: The radioligand and cytosol are incubated with increasing concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.
-
Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine its binding affinity.
In Vivo Preclinical Efficacy
The primary model for assessing the in vivo topical activity of this compound was the hamster flank organ model.
Experimental Protocol: Hamster Flank Organ Assay
-
Animal Model: The flank organs of Syrian golden hamsters are sebaceous glands that are highly sensitive to androgens. Castrated male hamsters are often used, with androgen stimulation provided by subcutaneous injection of testosterone or DHT to induce flank organ growth.
-
Treatment: A solution or vehicle containing this compound is applied topically to one flank organ, while the contralateral organ receives the vehicle alone, serving as a control.
-
Duration: The treatment is typically applied daily for a period of several weeks.
-
Endpoint Measurement: At the end of the study, the animals are euthanized, and the flank organs are excised. The size (area or diameter) of the pigmented spot and the volume or weight of the sebaceous glands are measured. Histological analysis is also performed to assess the effect on sebaceous gland morphology.
Table 1: Summary of Preclinical In Vivo Data for this compound
| Animal Model | Administration | Key Findings | Reference |
| Castrated, androgen-stimulated male hamsters | Topical | Inhibited flank organ development stimulated by both testosterone and DHT.[1] | Chakrabarty et al., 1980[1] |
| Castrated, androgen-stimulated male hamsters | Topical | Daily doses of ≥0.25 mg significantly reduced the area of treated flank organs and sebaceous glands. Showed little to no systemic activity. | A study comparing it with other antiandrogens. |
Clinical Development
Following the promising preclinical data, this compound (referred to as 17-α-propyltestosterone or 17-PT in clinical publications) was advanced into clinical trials for the treatment of acne.
Clinical Trials
Two key double-blind, placebo-controlled studies were conducted to evaluate the efficacy of topical this compound in humans.[2]
Experimental Protocol: Clinical Trial for Acne Efficacy
-
Study Design: A randomized, double-blind, vehicle-controlled trial.
-
Patient Population: Subjects with mild to moderate facial acne.
-
Intervention: Patients applied a 4% this compound solution in 80% alcohol or the vehicle alone to the affected area twice daily.
-
Duration: The treatment period was typically 12-16 weeks.
-
Efficacy Endpoints: The primary endpoints were the reduction in inflammatory and non-inflammatory acne lesion counts from baseline. Sebum excretion rate was also measured in a separate study.
-
Safety Assessments: Monitoring of local and systemic adverse events.
Clinical Trial Results
The clinical trials yielded disappointing results, failing to replicate the antiandrogenic effects observed in the hamster model.
Table 2: Summary of this compound Clinical Trial Data
| Study Objective | Number of Subjects | Formulation | Duration | Key Outcome | Reference |
| Sebosuppressive Activity | 20 | 4% 17-PT in 80% alcohol | - | Ineffective in reducing sebum excretion rate. | Marsden & Shuster, 1989[2] |
| Acne Efficacy | 44 | 4% 17-PT in 80% alcohol | - | Ineffective in reducing the number of inflammatory acne lesions compared to placebo. | Marsden & Shuster, 1989 |
Interestingly, a study on percutaneous absorption showed that the total absorption in humans was 7.7% of the applied dose, which was significantly higher than the 1.0% absorption in the hamster. This indicates that the lack of efficacy was not due to poor drug delivery into the skin.
Discontinuation of Development
The development of this compound was discontinued (B1498344) due to a definitive lack of clinical efficacy. The failure of a compound that was potent in the hamster flank organ model to show any effect in human acne raised significant questions about the predictive validity of this animal model for human sebaceous gland response.
Caption: Logical flow leading to the discontinuation of this compound.
Conclusion
The history of this compound serves as a critical case study in drug development, particularly in the field of dermatology. While it demonstrated a clear mechanism of action and potent preclinical activity, its failure in clinical trials underscored the species-specific differences in skin pharmacology. The sebaceous gland of the hamster flank organ is now understood to be more sensitive to antiandrogens than the human sebaceous gland. The this compound program, though unsuccessful, provided invaluable insights that have informed the subsequent development and evaluation of topical antiandrogens for acne and other androgen-mediated skin disorders.
References
An In-depth Technical Guide to the Synthesis of the Steroidal Antiandrogen WIN-17665 (Danazol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of WIN-17665, a steroidal antiandrogen commonly known as Danazol (B1669791). Danazol is a synthetic steroid derivative with weak androgenic activity that has been utilized in the treatment of various medical conditions, including endometriosis and fibrocystic breast disease. This document details the synthetic pathway, starting from the readily available steroid precursor, 17α-ethynyltestosterone (ethisterone). Each synthetic step is presented with detailed experimental protocols derived from established literature, accompanied by quantitative data to ensure reproducibility. The guide also includes visualizations of the synthetic workflow to facilitate a clear understanding of the process.
Introduction
WIN-17665, chemically known as (17α)-pregna-2,4-dien-20-yno[2,3-d]isoxazol-17-ol, and more widely recognized as Danazol, is a synthetic steroid that exhibits antiandrogenic, antiestrogenic, and antiprogestogenic properties. Its therapeutic effects are primarily mediated through the suppression of the pituitary-ovarian axis, leading to a reduction in gonadotropin release. The synthesis of Danazol involves the construction of an isoxazole (B147169) ring fused to the A-ring of a steroid nucleus. This guide will focus on a common and effective synthetic route commencing from 17α-ethynyltestosterone.
Overall Synthetic Pathway
The synthesis of WIN-17665 (Danazol) from 17α-ethynyltestosterone can be achieved in a two-step process. The first step involves the introduction of a formyl group at the C-2 position of the steroid's A-ring to yield 2-hydroxymethylene-17α-ethynyltestosterone. The subsequent and final step is the condensation of this intermediate with hydroxylamine (B1172632) hydrochloride to form the characteristic fused isoxazole ring of Danazol.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step in the synthesis of WIN-17665. The quantitative data is summarized in tables for clarity and ease of comparison.
Step 1: Synthesis of 2-Hydroxymethylene-17α-ethynyltestosterone
The introduction of the hydroxymethylene group at the C-2 position is achieved through a formylation reaction, typically using ethyl formate (B1220265) as the formylating agent and a strong base such as sodium ethoxide.
Experimental Protocol:
To a solution of 17α-ethynyltestosterone (29 g) in pyridine (B92270) (600 mL), ethyl formate (48 mL) and a solution of sodium ethoxide in ethanol (B145695) (60.0 g of 8 wt% solution) are added under a nitrogen atmosphere. The reaction mixture is stirred at room temperature (20 ± 2 °C) for 72 hours. Following the reaction period, the mixture is worked up to yield the crude 2-hydroxymethylene-17α-ethynyltestosterone.[1]
| Parameter | Value | Reference |
| Starting Material | 17α-Ethynyltestosterone | [1] |
| Reagent 1 | Pyridine | [1] |
| Reagent 2 | Ethyl Formate | [1] |
| Reagent 3 | Sodium Ethoxide (8 wt% in ethanol) | [1] |
| Temperature | 20 ± 2 °C | |
| Reaction Time | 72 hours | |
| Product | 2-Hydroxymethylene-17α-ethynyltestosterone |
Step 2: Synthesis of WIN-17665 (Danazol)
The final step involves the cyclization of the 2-hydroxymethylene intermediate with hydroxylamine hydrochloride to form the isoxazole ring.
Experimental Protocol:
In a reaction flask, the crude 2-hydroxymethylene-17α-ethynyltestosterone (15.0 g) is combined with hydroxylamine hydrochloride (3.5 g), anhydrous sodium acetate (B1210297) (3.8 g), and glacial acetic acid (450 mL). The mixture is heated to and stirred at 75 ± 2 °C for 3.5 hours. After the reaction is complete, the mixture is cooled to room temperature and poured into 1000 mL of ice water. The resulting precipitate is collected by suction filtration, washed with water until neutral, and dried to afford the crude Danazol. The crude product can be purified by recrystallization from ethyl acetate.
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxymethylene-17α-ethynyltestosterone | |
| Reagent 1 | Hydroxylamine Hydrochloride | |
| Reagent 2 | Anhydrous Sodium Acetate | |
| Solvent | Glacial Acetic Acid | |
| Temperature | 75 ± 2 °C | |
| Reaction Time | 3.5 hours | |
| Product | WIN-17665 (Danazol) | |
| Yield (after purification) | 84.7% | |
| Melting Point (purified) | 222-224 °C |
Visualization of Key Processes
To further elucidate the synthetic process, the following diagrams illustrate the logical flow of the synthesis and the key chemical transformation.
Conclusion
The synthesis of WIN-17665 (Danazol) is a well-established process that can be efficiently carried out from 17α-ethynyltestosterone. The two-step sequence involving formylation followed by isoxazole ring formation provides a reliable route to this important steroidal antiandrogen. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully synthesize and study this compound. Adherence to the specified reaction conditions is crucial for achieving high yields and purity of the final product.
References
Early Studies on Topterone (WIN-17665): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topterone (developmental code name: WIN-17665), also known as 17α-propyltestosterone, is a steroidal antiandrogen that emerged from early drug discovery efforts as a topically active agent.[1][2] First reported in 1978, its primary therapeutic target was androgen-dependent skin conditions such as acne.[1][2] The principal mechanism of action for this compound is the inhibition of androgen-dependent processes through competitive binding to the cytosolic androgen receptor.[3] This document provides a technical guide to the foundational preclinical research on this compound, summarizing its endocrine profile, mechanism of action, and the key experimental models used in its evaluation. Due to the limited availability of full-text early publications, this guide focuses on the qualitative findings and established experimental frameworks.
Endocrine Profile
Early investigations into the endocrine profile of this compound were conducted in several animal models, including rats, rabbits, and hamsters. These studies revealed a dual activity profile for the compound.
When administered systemically, this compound exhibited both antiandrogenic and progestational effects. However, a key characteristic of this compound is its localized action when applied topically. At a high topical dose of 1 g/kg/day, it did not elicit a systemic antiandrogenic response. A minimal progestational response was observed at a topical dose of 32 mg/kg/day. No other endocrine activities were detected in these early studies.
Mechanism of Action: Androgen Receptor Antagonism
The primary mechanism by which this compound exerts its antiandrogenic effects is through competitive antagonism of the androgen receptor (AR). In androgen-responsive tissues, testosterone (B1683101) is often converted to the more potent dihydrotestosterone (B1667394) (DHT), which then binds to the cytosolic AR. This hormone-receptor complex translocates to the nucleus and modulates gene expression, leading to androgenic effects.
This compound was shown to inhibit the stimulation of the hamster flank organ by both testosterone and dihydrotestosterone. This suggests that this compound acts by binding to the cytosolic androgen receptor, thereby preventing the binding of androgens and the subsequent downstream signaling cascade. Interestingly, progesterone (B1679170) was found to only inhibit the stimulation by testosterone, highlighting a mechanistic difference.
The following diagram illustrates the proposed mechanism of action for this compound.
Experimental Protocols
Hamster Flank Organ Assay for Topical Antiandrogenicity
The hamster flank organ is a sebaceous gland-rich structure that is highly sensitive to androgens, making it a standard model for evaluating antiandrogenic compounds.
Experimental Workflow:
-
Animal Model: Immature, castrated male golden Syrian hamsters are typically used to minimize endogenous androgen levels.
-
Androgen Stimulation: The flank organs are stimulated to grow by the administration of testosterone or dihydrotestosterone, often via subcutaneous injection or implantation.
-
Topical Treatment: A solution of this compound is applied topically to one flank organ, while the contralateral organ often serves as a control, receiving only the vehicle.
-
Treatment Period: The treatment is carried out over a defined period, for example, several weeks.
-
Endpoint Assessment: At the end of the study, the size of the flank organs is measured. This can be done through direct measurement of the pigmented spot or by histological analysis of the sebaceous gland area.
The following diagram illustrates a generalized workflow for the hamster flank organ assay.
Androgen Receptor Binding Assay
To determine the affinity of this compound for the androgen receptor, a competitive binding assay would have been employed. These assays measure the ability of a test compound to displace a radiolabeled androgen from the receptor.
Generalized Protocol:
-
Receptor Source: Cytosolic extracts containing the androgen receptor are prepared from androgen-sensitive tissues, such as the prostate of castrated rats or hamsters.
-
Incubation: The cytosolic preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-DHT) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
The following diagram outlines a typical workflow for an androgen receptor competitive binding assay.
Synthesis of 17α-Propyltestosterone
The following diagram provides a representative logical workflow for the synthesis of a 17α-alkylated testosterone, which would be conceptually similar to the synthesis of this compound.
References
Endocrine profile of 17α-propyltestosterone in vivo
An In-Depth Technical Guide to the In Vivo Endocrine Profile of 17α-Propyltestosterone (Topterone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
17α-propyltestosterone, also known by its developmental code name Win 17,665 and as this compound, is a steroidal derivative of testosterone (B1683101). Contrary to what its name might imply, in vivo research has characterized it not as a typical androgenic or anabolic agent, but as a potent antiandrogen. Its primary mechanism of action is the competitive antagonism of the androgen receptor (AR). This guide synthesizes the available in vivo data to present a comprehensive overview of its endocrine profile, focusing on its mechanism, experimental validation, and theoretical effects on the broader endocrine system.
Mechanism of Action: Androgen Receptor Antagonism
The primary endocrine effect of 17α-propyltestosterone is mediated through its interaction with the androgen receptor. Unlike testosterone or dihydrotestosterone (B1667394) (DHT), which bind to and activate the AR to initiate downstream gene transcription, 17α-propyltestosterone acts as a competitive inhibitor.
The key findings indicate that 17α-propyltestosterone exerts its antiandrogenic action by binding with the cytosolic androgen receptors[1]. This binding prevents the native ligands, testosterone and DHT, from activating the receptor. This inhibitory action has been demonstrated to block the physiological effects of androgens in specific tissues[1].
Signaling Pathway: Androgen Receptor Inhibition
The following diagram illustrates the mechanism by which 17α-propyltestosterone (this compound) inhibits the canonical androgen signaling pathway.
Caption: Mechanism of Androgen Receptor Antagonism by this compound.
Experimental Protocols & Findings
The foundational in vivo research on 17α-propyltestosterone was conducted using the hamster flank organ model, a well-established method for assessing androgenic and antiandrogenic activity. The flank organs are sebaceous gland structures whose growth is highly dependent on androgen stimulation.
Hamster Flank Organ Assay
-
Objective: To determine the effect of 17α-propyltestosterone on androgen-stimulated flank organ development.
-
Animal Model: Castrated immature male hamsters. Castration removes the endogenous source of testosterone, making the flank organs responsive only to externally administered androgens.
-
Methodology:
-
Animals were castrated to create a baseline state with minimal androgen activity.
-
Androgenic stimulation was provided by administering testosterone or dihydrotestosterone, leading to the growth and development of the flank organ.
-
17α-propyltestosterone (Win 17,665) was applied topically to the flank organs of animals receiving androgen stimulation.
-
The development (e.g., size, weight) of the flank organ was measured and compared between groups.
-
-
Controls: A control group receiving only the androgen (testosterone or DHT) was used for comparison. Another compound, progesterone, was also tested for its inhibitory effects[1].
Experimental Workflow
References
Topterone: A Comprehensive Technical Review of its Role in Sebaceous Gland Suppression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topterone (17α-propyltestosterone), a steroidal antiandrogen, has demonstrated a notable capacity for the suppression of sebaceous gland activity. This document provides an in-depth technical overview of the mechanism of action, preclinical and clinical evidence, and the experimental methodologies used to evaluate the efficacy of this compound in reducing sebum production. Through a detailed examination of its interaction with the androgen receptor and its effects on sebocyte function, this whitepaper aims to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, endocrinology, and pharmaceutical development.
Introduction
Sebaceous glands, key components of the pilosebaceous unit, are responsible for the production of sebum, a complex mixture of lipids that lubricates the skin and hair. The activity of these glands is primarily regulated by androgens, with dihydrotestosterone (B1667394) (DHT) being the most potent agonist. Overstimulation of sebaceous glands by androgens leads to excessive sebum production (seborrhea), a primary factor in the pathogenesis of acne vulgaris.
This compound, also known as 17α-propylmesterolone, emerged as a promising topical agent for the management of androgen-mediated skin disorders.[1] Its chemical structure, a modification of testosterone (B1683101), allows it to act as a competitive antagonist at the androgen receptor, thereby mitigating the downstream effects of androgens on sebocytes. This document will explore the foundational research that established the role of this compound in sebaceous gland suppression.
Mechanism of Action: Androgen Receptor Antagonism
The primary mechanism by which this compound exerts its inhibitory effect on sebaceous glands is through competitive antagonism of the androgen receptor (AR).[1] Androgens, such as testosterone and its more potent metabolite DHT, diffuse into sebocytes and bind to the AR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, initiating the transcription of genes involved in sebocyte proliferation, differentiation, and lipid synthesis.[2][3]
This compound, due to its structural similarity to endogenous androgens, binds to the AR but does not induce the conformational changes necessary for transcriptional activation. By occupying the receptor, it prevents the binding of agonist androgens like DHT, thereby inhibiting the downstream signaling cascade that leads to increased sebum production.[1]
References
The Scientific Odyssey of Topterone: A Historical and Technical Guide to a Pioneering Topical Antiandrogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topterone, also known by its developmental code name WIN-17665 and chemical name 17α-propyltestosterone, represents a significant chapter in the quest for effective topical treatments for androgen-mediated skin disorders. First reported in 1978, this steroidal antiandrogen was developed with the aim of locally counteracting the effects of androgens on the skin, primarily for conditions like acne vulgaris. Despite its promising mechanism of action, this compound was ultimately never marketed due to insufficient efficacy in clinical studies. This technical guide provides an in-depth historical context of this compound's journey in dermatology research, detailing its mechanism of action, the preclinical models used for its evaluation, and its place in the broader landscape of topical antiandrogen development.
The Androgen-Sebaceous Gland Axis: The Rationale for this compound
Androgens, particularly dihydrotestosterone (B1667394) (DHT), are the primary drivers of sebaceous gland growth and sebum production. This physiological process is a key factor in the pathogenesis of acne vulgaris. The mechanism involves the binding of androgens to cytosolic androgen receptors (AR) within sebocytes, leading to the translocation of the androgen-AR complex into the nucleus. Inside the nucleus, this complex binds to androgen response elements (AREs) on DNA, initiating the transcription of genes responsible for sebocyte proliferation and lipid synthesis.
This compound was designed as a competitive antagonist at the androgen receptor. By binding to the AR in sebocytes, it was intended to prevent the binding of endogenous androgens like testosterone (B1683101) and DHT, thereby blocking the downstream signaling cascade that leads to increased sebum production and sebaceous gland hypertrophy.
Signaling Pathway of Androgen Action in Sebocytes and the inhibitory action of this compound.
Caption: Androgen signaling in sebocytes and this compound's mechanism of action.
Preclinical Evaluation: The Hamster Flank Organ Model
A cornerstone of preclinical research for topical antiandrogens is the hamster flank organ model. This specialized sebaceous structure is highly sensitive to androgens, making it an ideal in vivo assay to assess the efficacy of compounds like this compound. The size and pigmentation of the flank organ are directly correlated with androgenic stimulation.
Experimental Workflow: Hamster Flank Organ Assay
The general protocol for evaluating a topical antiandrogen using this model is as follows:
Caption: Generalized experimental workflow for the hamster flank organ assay.
Key Findings from Preclinical Studies
Research demonstrated that this compound effectively inhibited the flank organ development stimulated by both testosterone and dihydrotestosterone when applied topically.[1] This was a crucial finding, as it indicated that this compound acted directly at the androgen receptor level, downstream of the conversion of testosterone to the more potent DHT. Notably, these studies also suggested that this compound's antiandrogenic effects were localized to the site of application, with minimal systemic absorption or effects.[2]
Clinical Development and Outcomes: A Story of Unmet Expectations
While preclinical data were promising, the translation to clinical efficacy in humans proved challenging. This compound was investigated for the treatment of acne, but it failed to demonstrate a significant therapeutic benefit over vehicle in clinical trials. This lack of robust efficacy ultimately led to the discontinuation of its development.
Unfortunately, detailed quantitative data from these clinical trials are not widely available in published literature, a common outcome for investigational drugs that do not proceed to regulatory approval. The table below summarizes the known information about this compound's development.
| Developmental Aspect | Details |
| Compound Name | This compound |
| Developmental Code | WIN-17665 |
| Chemical Name | 17α-propyltestosterone |
| Molecular Formula | C₂₂H₃₄O₂ |
| Mechanism of Action | Competitive Androgen Receptor Antagonist |
| Proposed Indication | Acne Vulgaris |
| Key Preclinical Model | Hamster Flank Organ Assay |
| Reported Outcome | Development discontinued (B1498344) due to poor effectiveness |
The Legacy of this compound and the Rise of New Topical Antiandrogens
The story of this compound is not one of failure, but rather a critical stepping stone in the development of topical dermatological therapies. The challenges faced during its development highlighted the complexities of topical drug delivery, receptor binding kinetics in human skin, and the need for highly potent and selective compounds.
The scientific journey initiated by early antiandrogens like this compound has paved the way for a new generation of topical androgen receptor inhibitors. A notable successor is Clascoterone, which was approved by the FDA for the treatment of acne. The development of Clascoterone benefited from the foundational understanding of topical antiandrogen pharmacology established by the research into its predecessors.
Conclusion
This compound holds a significant place in the history of dermatological research. It was a pioneering effort to target the hormonal drivers of acne at the skin level, thereby avoiding the systemic side effects of oral antiandrogens. While it did not achieve clinical success, the research surrounding this compound provided invaluable insights into the pharmacology of topical antiandrogens and the challenges of their development. The lessons learned from its journey have undoubtedly contributed to the eventual success of newer agents in this class, offering hope for more targeted and effective treatments for androgen-mediated skin conditions.
References
Topterone: A Comprehensive Technical Guide on Physicochemical Properties for Research Professionals
For Immediate Release
This technical guide provides an in-depth overview of the physicochemical properties of Topterone (also known as 17α-propyltestosterone or WIN-17665), a steroidal antiandrogen. The information herein is curated for researchers, scientists, and professionals in drug development, offering a centralized resource to support further investigation and application of this compound.
Chemical Identity and Core Properties
This compound is a synthetic androstane (B1237026) steroid with a propyl group at the C17α position. This structural feature is central to its antiandrogenic activity.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₄O₂ | [1] |
| Molar Mass | 330.51 g/mol | [1] |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-17-propyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | [1] |
| CAS Number | 60607-35-4 | [1] |
Physicochemical Data
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects from formulation to bioavailability.
| Parameter | Value | Notes |
| Melting Point | 114.6-116.0 °C | |
| Boiling Point | 459.8 ± 45.0 °C | Predicted value |
| pKa | 15.13 ± 0.60 | Predicted value |
| logP (Octanol-Water) | 4.5 | Predicted value |
| Solubility | Water: Practically InsolubleEthanol: SolubleDMSO: Soluble | Qualitative data. Quantitative values are not readily available in the literature. Steroids, in general, exhibit low aqueous solubility. |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects as a competitive antagonist of the androgen receptor (AR). By binding to the AR, it prevents the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling cascade that promotes androgen-responsive gene expression.
The binding of an androgen (testosterone or DHT) to the Androgen Receptor in the cytoplasm initiates a conformational change. This complex then translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA. This binding event recruits co-regulators and initiates the transcription of target genes, leading to various physiological androgenic effects. This compound, by competitively binding to the Androgen Receptor, prevents this cascade from being initiated by endogenous androgens.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the determination of the physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of this compound.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a this compound sample.
Methodology: A reverse-phase HPLC method can be employed.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is typically used for steroid analysis. The exact ratio should be optimized for this compound.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 240-250 nm for α,β-unsaturated ketones).
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Injection Volume: 10-20 µL.
-
Analysis: The retention time and peak area of this compound are determined. Purity is calculated based on the relative peak areas.
Stability Studies
Objective: To assess the stability of this compound under various conditions.
Methodology:
-
Samples of this compound are stored under controlled conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[2]
-
At specified time points (e.g., 0, 3, 6, 12 months), samples are withdrawn.
-
The samples are analyzed for purity and degradation products using a validated stability-indicating HPLC method.
-
Physical properties such as appearance and melting point can also be monitored.
Conclusion
This technical guide consolidates the available physicochemical data for this compound, providing a foundational resource for the scientific community. While key parameters have been outlined, further experimental validation, particularly for solubility and logP, is encouraged to build a more comprehensive profile of this compound for advanced research and development applications.
References
Methodological & Application
Application Notes and Protocols for Topterone in the Hamster Flank Organ Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topterone, also known as 17α-propyltestosterone, is a potent, topically active anti-androgen. Its mechanism of action involves the competitive inhibition of dihydrotestosterone (B1667394) (DHT) binding to the cytosolic androgen receptor.[1] The hamster flank organ model is a well-established in vivo assay for evaluating the efficacy of anti-androgenic compounds.[2] This is because the flank organs of hamsters are rich in sebaceous glands and hair follicles, the growth and function of which are highly dependent on androgen stimulation.[2][3] Consequently, this model is particularly relevant for the preclinical assessment of drugs targeting androgen-dependent skin conditions.
These application notes provide a detailed overview of the experimental protocol for utilizing this compound in the hamster flank organ model, including data on its effects and a summary of the underlying signaling pathways.
Data Presentation
| This compound Dose Range (Topical Application) | Expected Qualitative Effect on Flank Organ Size | Expected Histological Changes in Sebaceous Glands | Systemic Anti-androgenic Effects |
| Low | Minimal to no significant reduction in size. | Little to no change in sebaceous gland size or number. | Unlikely. |
| Medium (e.g., similar to effective doses of other anti-androgens like 0.3 mg - 3 mg Spironolactone) [4] | Noticeable and statistically significant reduction in the size of the treated flank organ. | Reduction in the size and number of sebaceous gland lobules. | Expected to be minimal to none, demonstrating localized action. |
| High (e.g., concentrations approaching those used in clinical trials, such as 4% solutions) | Marked and significant reduction in flank organ size, approaching maximal inhibition. | Significant atrophy of sebaceous glands. | Potential for some systemic absorption and effects, although this compound is noted for its local activity. |
Signaling Pathways
The development and growth of the hamster flank organ are regulated by the androgen signaling pathway. This compound exerts its inhibitory effect by directly competing with the potent androgen, dihydrotestosterone (DHT), for binding to the androgen receptor.
Caption: Androgen signaling in the hamster flank organ and the inhibitory action of this compound.
Experimental Protocols
The following protocols are generalized from methodologies reported in the scientific literature for assessing anti-androgenic compounds in the hamster flank organ model.
Animal Model and Preparation
-
Animal Species: Male Syrian Golden Hamsters (Mesocricetus auratus).
-
Age: Young adult (e.g., 8-10 weeks old).
-
Housing: House animals individually to prevent fighting and flank organ damage. Maintain on a long-day light cycle (e.g., 14-16 hours of light) to ensure optimal testicular function and androgen production.
-
Preparation for Testosterone-Stimulated Model (Optional but Recommended for Reduced Variability):
-
Castrate the male hamsters bilaterally under appropriate anesthesia.
-
Allow a post-operative recovery period of at least two weeks to ensure the regression of endogenous androgen-dependent structures.
-
Initiate testosterone stimulation by implanting a Silastic capsule containing testosterone subcutaneously or through daily subcutaneous injections of testosterone propionate. This provides a consistent level of androgen stimulation.
-
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in the hamster flank organ model.
Preparation and Application of this compound
-
Vehicle Selection: A common vehicle for topical application is an ethanol-propylene glycol solution or an 80% alcohol solution. The vehicle should be non-irritating and capable of solubilizing this compound.
-
This compound Solution Preparation: Prepare different concentrations of this compound in the chosen vehicle.
-
Application:
-
Gently clip the hair around the flank organs for clear visibility and application.
-
Apply a precise volume (e.g., 25-50 µL) of the this compound solution or vehicle control to the surface of one flank organ daily. The contralateral flank organ can be left untreated or treated with the vehicle to serve as an internal control.
-
Data Collection and Analysis
-
Flank Organ Size Measurement:
-
Measure the largest diameter and the diameter perpendicular to it of the pigmented area of the flank organ using a calibrated caliper at regular intervals (e.g., weekly).
-
The size of the flank organ can be expressed as the area (product of the two diameters).
-
-
Histological Analysis:
-
At the end of the study, euthanize the hamsters and excise the flank organs.
-
Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Prepare serial sections and stain with Hematoxylin and Eosin (H&E).
-
Perform morphometric analysis to determine the area of the sebaceous glands using computer-assisted planimetry.
-
-
Statistical Analysis:
-
Compare the mean flank organ size and sebaceous gland area between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.
-
Conclusion
The hamster flank organ model is a robust and reliable method for assessing the anti-androgenic properties of compounds like this compound. The protocols outlined above, in conjunction with an understanding of the underlying androgen signaling pathway, provide a solid framework for conducting these preclinical studies. While specific dose-response data for this compound is not detailed in the available literature, the qualitative expectation of a dose-dependent reduction in flank organ and sebaceous gland size is well-supported. Researchers should establish their own dose-response curves to quantify the potency of this compound in their specific experimental setup.
References
- 1. Mechanism of action of 17 alpha-propyltestosterone in inhibiting hamster flank organ development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hamster flank organ model: is it relevant to man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hair follicle response of the golden Syrian hamster flank organ to continuous testosterone stimulation using silastic capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiandrogenic effects of topically applied spironolactone on the hamster flank organ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Androgen Receptor Binding Assay Using Topterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in the development and maintenance of male reproductive tissues and secondary sexual characteristics.[1] Its dysregulation is implicated in various pathologies, most notably prostate cancer. Consequently, the AR is a significant therapeutic target for the development of novel drugs. Topterone (17α-propyltestosterone), a steroidal antiandrogen, was developed for topical administration but was never commercialized due to limited efficacy.[2] Nevertheless, it serves as a relevant tool compound for in vitro studies of AR binding and function.
This document provides a detailed protocol for a competitive androgen receptor binding assay, which can be utilized to determine the binding affinity of test compounds such as this compound. Additionally, it outlines the fundamental principles of androgen receptor signaling.
Androgen Receptor Signaling Pathway
Androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), mediate their effects primarily through the androgen receptor.[1] The canonical AR signaling pathway involves the binding of an androgen to the AR in the cytoplasm, which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the AR into the nucleus. Within the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Classical Androgen Receptor Signaling Pathway.
Data Presentation: Comparative Binding Affinities
| Compound | Type | IC50 (nM) | Relative Binding Affinity (RBA) % |
| Dihydrotestosterone (DHT) | Agonist | 3.2[3] | 100[3] |
| Testosterone | Agonist | ~50 | ~6.4 |
| Methyltrienolone (R1881) | Agonist | - | High Affinity Synthetic Agonist |
| Cyproterone Acetate | Antagonist | 4.4 | ~73 |
| Bicalutamide | Antagonist | ~300 | Low |
| Flutamide (Hydroxyflutamide) | Antagonist | ~700 | Low |
| This compound | Antagonist | Not Available | Expected to be low |
Note: IC50 and RBA values can vary depending on the specific assay conditions and the source of the androgen receptor.
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the androgen receptor.
1. Materials and Reagents
-
Androgen Receptor Source: Rat prostate cytosol or recombinant human androgen receptor.
-
Radioligand: [³H]-R1881 (Methyltrienolone)
-
Test Compound: this compound
-
Reference Compounds: Dihydrotestosterone (DHT), Cyproterone Acetate
-
Buffers and Solutions:
-
Assay Buffer (TEDG Buffer): Tris-HCl (pH 7.4), EDTA, Dithiothreitol (DTT), Glycerol.
-
Wash Buffer: Assay Buffer with a lower concentration of glycerol.
-
Scintillation Cocktail
-
-
Equipment:
-
Microcentrifuge tubes
-
Pipettes
-
Refrigerated centrifuge
-
Scintillation counter
-
Vortex mixer
-
2. Experimental Workflow Diagram
Caption: Workflow for AR Competitive Binding Assay.
3. Detailed Methodology
a. Preparation of Reagents:
-
Prepare the Assay Buffer (TEDG) and store it at 4°C.
-
Prepare stock solutions of the test compound (this compound) and reference compounds (DHT, Cyproterone Acetate) in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations for the competition assay.
b. Assay Procedure:
-
Set up microcentrifuge tubes for total binding (radioligand + receptor), non-specific binding (radioligand + receptor + excess unlabeled ligand), and competitive binding (radioligand + receptor + test compound at various concentrations).
-
To each tube, add the appropriate amount of Assay Buffer.
-
Add a fixed concentration of [³H]-R1881 to all tubes. A typical concentration is in the low nanomolar range.
-
For non-specific binding tubes, add a high concentration of unlabeled DHT (e.g., 1000-fold excess over the radioligand).
-
Add the serially diluted test compound (this compound) or reference compounds to the respective competitive binding tubes.
-
Add the androgen receptor preparation (e.g., rat prostate cytosol) to all tubes. The amount of receptor should be sufficient to bind approximately 10-15% of the total radioligand added.
-
Vortex the tubes gently and incubate them at 4°C for 18-24 hours to allow the binding to reach equilibrium.
c. Separation of Bound and Free Ligand:
-
After incubation, separate the receptor-bound radioligand from the free radioligand. A common method is the use of hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Add the separation matrix to each tube, vortex, and incubate on ice for a short period.
-
Centrifuge the tubes at high speed in a refrigerated centrifuge to pellet the separation matrix with the bound receptor-ligand complex.
-
Carefully aspirate the supernatant containing the free radioligand.
d. Quantification and Data Analysis:
-
Add scintillation cocktail to each tube containing the pellet.
-
Vortex thoroughly and measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competitive binding tubes, express the results as a percentage of the specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
The Relative Binding Affinity (RBA) can be calculated using the following formula: RBA = (IC50 of Reference Compound / IC50 of Test Compound) x 100
Conclusion
The provided protocol offers a robust framework for assessing the binding affinity of compounds to the androgen receptor. While specific binding data for this compound remains elusive, this methodology enables researchers to empirically determine its binding characteristics and compare them to known AR ligands. Understanding the interaction of various compounds with the androgen receptor is crucial for the development of novel therapeutics for androgen-related diseases.
References
Application Notes & Protocols for In Vitro Assessment of Topterone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topterone, also known as 17α-propyltestosterone (developmental code name WIN-17665), is a steroidal antiandrogen designed for topical application.[1] Its primary therapeutic target is the skin, where it aims to counteract the local effects of androgens, which are key drivers in the pathogenesis of conditions such as acne vulgaris. Androgens stimulate sebaceous gland activity, leading to increased sebum production, a central factor in acne development.[2][3] this compound exerts its effects primarily by acting as a competitive antagonist at the androgen receptor (AR).[4][5] These application notes provide detailed in vitro methodologies to characterize the anti-androgenic activity of this compound.
Mechanism of Action: Androgen Receptor Antagonism
The primary mechanism of action for this compound is competitive binding to the cytosolic androgen receptor. In androgen-responsive tissues like sebaceous glands, testosterone (B1683101) is often converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase. DHT then binds to the AR, causing the receptor to translocate to the nucleus, bind to Androgen Response Elements (AREs) on target genes, and initiate transcription of genes involved in sebocyte proliferation and lipid synthesis. This compound competes with DHT for binding to the AR, thereby preventing this downstream signaling cascade. While its main role is as an AR antagonist, assessing its potential to inhibit 5α-reductase can provide a more complete profile of its anti-androgenic activity.
Caption: this compound's anti-androgenic mechanism of action.
Key In Vitro Assays & Data Presentation
A panel of in vitro assays is essential to quantify this compound's biological activity. The following table summarizes expected quantitative outputs from these assays.
| Assay Type | Target | Parameter Measured | Example Control | Expected Outcome for this compound |
| Competitive AR Binding | Androgen Receptor (AR) | IC₅₀ (nM) | Dihydrotestosterone (DHT) | Low nM IC₅₀ value |
| AR Reporter Gene | AR-mediated Transcription | IC₅₀ (nM) | Bicalutamide | Dose-dependent inhibition of androgen-induced reporter activity |
| Sebocyte Lipid Assay | Sebocyte Lipogenesis | % Inhibition of Lipid Production | Spironolactone | Dose-dependent reduction in androgen-stimulated lipid accumulation |
| 5α-Reductase Activity | 5α-Reductase Enzyme | IC₅₀ (µM) | Finasteride | Measurable inhibition of Testosterone to DHT conversion |
| Sebocyte Cytokine Assay | Inflammatory Response | % Inhibition of Cytokine Release | Dexamethasone | Reduction in IL-6/IL-8 release stimulated by androgens or C. acnes |
Experimental Protocols
Protocol: Androgen Receptor Competitive Binding Assay
This protocol determines the affinity of this compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Workflow Diagram
Caption: Workflow for the AR competitive binding assay.
Materials & Reagents:
-
Source of AR: Cytosol prepared from ventral prostates of castrated male rats or hamsters, or recombinant human AR.
-
Radioligand: [³H]-Dihydrotestosterone ([³H]DHT) or [³H]-Methyltrienolone (R1881).
-
Test Compound: this compound.
-
Reference Compounds: Unlabeled DHT (for non-specific binding) and a known antagonist like Bicalutamide.
-
Assay Buffer: Tris-HCl buffer with EDTA and glycerol.
-
Separation Agent: Dextran-coated charcoal suspension.
-
Scintillation Cocktail and Scintillation Counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and reference compounds in the assay buffer.
-
Incubation: In microcentrifuge tubes, combine the AR-containing cytosol preparation, a fixed concentration of [³H]DHT (e.g., 1-5 nM), and varying concentrations of this compound or control compounds. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled DHT).
-
Equilibration: Incubate the mixture for 18-24 hours at 4°C to reach binding equilibrium.
-
Separation: Add cold dextran-coated charcoal suspension to each tube to adsorb unbound radioligand. Incubate for 10 minutes on ice with occasional vortexing.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing AR-bound radioligand) to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the specifically bound [³H]DHT.
Protocol: AR-Mediated Reporter Gene Assay
This functional assay measures this compound's ability to antagonize androgen-induced gene expression.
Workflow Diagram
Caption: Workflow for the AR-mediated reporter gene assay.
Materials & Reagents:
-
Cell Line: Mammalian cells suitable for transfection, such as CHO (Chinese Hamster Ovary) or PC3 (human prostate cancer), or a stable cell line like SEBO662AR.
-
Plasmids: An expression vector for the human androgen receptor (hAR) and a reporter plasmid containing an Androgen Response Element (ARE) driving a luciferase gene.
-
Transfection Reagent: e.g., Lipofectamine.
-
Cell Culture Medium: Appropriate for the chosen cell line, often phenol (B47542) red-free and charcoal-stripped serum to remove endogenous steroids.
-
Agonist: Dihydrotestosterone (DHT).
-
Test Compound: this compound.
-
Luciferase Assay System and a luminometer.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the hAR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, replace the medium with fresh medium containing a fixed, sub-maximal concentration of DHT (e.g., 0.1-1 nM) with or without serial dilutions of this compound. Include controls for basal activity (vehicle only) and maximal activation (DHT only).
-
Incubation: Incubate the plates for an additional 24 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a plate-reading luminometer.
-
Data Analysis: Normalize the data to the DHT-only control (100% activity). Plot the percentage of luciferase activity against the log concentration of this compound and determine the IC₅₀ value.
Protocol: Sebocyte Lipid Production Assay
This assay assesses the functional impact of this compound on androgen-stimulated lipid synthesis in human sebocytes, a key process in acne pathogenesis.
Workflow Diagram
Caption: Workflow for the sebocyte lipid production assay.
Materials & Reagents:
-
Cell Line: Human sebocyte cell line (e.g., SEBO662).
-
Cell Culture Medium: Sebomed medium or equivalent.
-
Agonist: Dihydrotestosterone (DHT).
-
Test Compound: this compound.
-
Staining Solution: Nile Red fluorescent dye.
-
Fixative: 4% Paraformaldehyde (PFA).
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Culture: Culture sebocytes in appropriate medium until they reach 70-80% confluency.
-
Treatment: Replace the medium with fresh medium containing DHT (e.g., 10-100 nM) and serial dilutions of this compound. Incubate for 48-72 hours to allow for lipid accumulation.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and stain with Nile Red solution (e.g., 1 µg/mL in PBS) for 15 minutes, protected from light. Nile Red specifically stains intracellular lipid droplets.
-
Measurement: Wash away excess dye with PBS. Measure the fluorescence intensity using a plate reader (e.g., excitation ~485 nm, emission ~590 nm for neutral lipids).
-
Data Analysis: Background-subtract the fluorescence readings. Normalize the data to the DHT-treated control and calculate the percentage inhibition of lipid production for each concentration of this compound.
Protocol: 5α-Reductase Inhibition Assay
This biochemical assay determines if this compound can inhibit the conversion of testosterone to DHT.
Materials & Reagents:
-
Enzyme Source: Homogenates from human or hamster prostate tissue, or microsomes from cells overexpressing 5α-reductase.
-
Substrate: [¹⁴C]- or [³H]-Testosterone.
-
Cofactor: NADPH.
-
Test Compound: this compound.
-
Reference Inhibitor: Finasteride or Dutasteride.
-
Reaction Buffer: e.g., Potassium phosphate (B84403) buffer, pH 6.5.
-
Extraction Solvent: Ethyl acetate (B1210297) or dichloromethane.
-
Thin-Layer Chromatography (TLC) plates and mobile phase (e.g., chloroform:ethyl acetate).
-
Scintillation counter or radio-TLC scanner.
Procedure:
-
Reaction Setup: In a reaction tube, combine the enzyme preparation, NADPH, and varying concentrations of this compound or Finasteride in the reaction buffer.
-
Initiation: Start the reaction by adding radiolabeled testosterone.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination & Extraction: Stop the reaction by adding the extraction solvent. Vortex thoroughly to extract the steroids into the organic phase.
-
Separation: Centrifuge to separate the phases. Carefully collect the organic layer and evaporate it to dryness under a stream of nitrogen.
-
Chromatography: Re-dissolve the dried extract in a small volume of solvent and spot it onto a TLC plate alongside standards for testosterone and DHT. Develop the plate using an appropriate mobile phase.
-
Quantification: Visualize the spots (e.g., using iodine vapor or UV) and quantify the radioactivity in the testosterone and DHT spots using a radio-TLC scanner or by scraping the spots into scintillation vials and counting.
-
Data Analysis: Calculate the percentage conversion of testosterone to DHT for each condition. Plot the percentage inhibition against the log concentration of this compound to determine the IC₅₀.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acne | Preclinical & Clinical Dermatology Research [qima-lifesciences.com]
- 3. Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of 17 alpha-propyltestosterone in inhibiting hamster flank organ development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Endocrine Profiling of Topterone in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topterone (17α-propyltestosterone) is a steroidal antiandrogen that was primarily developed for topical application.[1] Its mechanism of action involves the competitive inhibition of dihydrotestosterone (B1667394) (DHT) binding to the androgen receptor, thereby mitigating androgenic effects in target tissues.[2] Systemic administration of this compound has also revealed progestational activity.[3] This document provides detailed application notes and experimental protocols for the comprehensive endocrine profiling of this compound in common laboratory animal models: the rat, the rabbit, and the hamster. These protocols are designed to assess both the antiandrogenic and progestational effects of this compound, as well as its impact on the hypothalamic-pituitary-gonadal (HPG) axis.
Mechanism of Action: Androgen Receptor Antagonism
This compound exerts its antiandrogenic effects by acting as a competitive antagonist at the androgen receptor (AR). In androgen-responsive tissues, testosterone (B1683101) is often converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. DHT then binds to the AR in the cytoplasm. This ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of androgen-dependent genes. This compound, due to its structural similarity to androgens, competes with DHT for binding to the AR. However, the this compound-AR complex is either unable to effectively bind to AREs or fails to recruit the necessary co-activators for gene transcription, thus blocking the downstream effects of androgens.
Data Presentation
The following tables are templates for summarizing quantitative data from the described experimental protocols. The values presented are for illustrative purposes and should be replaced with experimentally derived data.
Table 1: Effects of Systemically Administered this compound on Androgen-Dependent Organ Weights in Castrated Male Rats (Hershberger Assay)
| Treatment Group | Dose (mg/kg/day) | Ventral Prostate (mg) | Seminal Vesicles (mg) | Levator Ani Muscle (mg) | Cowper's Gland (mg) | Glans Penis (mg) |
| Vehicle Control | - | 15.2 ± 2.1 | 10.5 ± 1.8 | 120.3 ± 15.7 | 8.1 ± 1.2 | 35.6 ± 4.3 |
| Testosterone Propionate (B1217596) (TP) | 0.4 | 150.7 ± 18.5 | 125.4 ± 15.3 | 250.1 ± 25.9 | 25.3 ± 3.1 | 70.2 ± 8.5 |
| TP + this compound | 10 | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |
| TP + this compound | 30 | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |
| TP + this compound | 100 | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |
Table 2: Effects of Topically Administered this compound on the Hamster Flank Organ
| Treatment Group | Dose (% solution) | Flank Organ Diameter (mm) | Sebaceous Gland Area (mm²) | Epidermal Thickness (µm) |
| Vehicle Control | - | 10.3 ± 1.5 | 2.5 ± 0.4 | 25.1 ± 3.2 |
| Testosterone (Inducer) | 1% | 25.8 ± 3.1 | 8.2 ± 1.1 | 45.7 ± 5.8 |
| Testosterone + this compound | 1% | Data Placeholder | Data Placeholder | Data Placeholder |
| Testosterone + this compound | 2% | Data Placeholder | Data Placeholder | Data Placeholder |
| Testosterone + this compound | 4% | Data Placeholder | Data Placeholder | Data Placeholder |
Table 3: Progestational Activity of Systemically Administered this compound in Immature Female Rabbits (McPhail Test)
| Treatment Group | Dose (mg/kg/day) | Uterine Weight (g) | Endometrial Gland Proliferation Score (McPhail Scale 1-4) |
| Vehicle Control | - | 0.5 ± 0.1 | 1.0 ± 0.0 |
| Progesterone (B1679170) | 1 | 2.5 ± 0.4 | 3.5 ± 0.5 |
| This compound | 10 | Data Placeholder | Data Placeholder |
| This compound | 32 | Data Placeholder | Data Placeholder |
| This compound | 100 | Data Placeholder | Data Placeholder |
Table 4: Effects of this compound on Serum Hormone Levels in Male Rats
| Treatment Group | Dose (mg/kg/day) | Testosterone (ng/mL) | Dihydrotestosterone (ng/mL) | Luteinizing Hormone (LH) (ng/mL) | Follicle-Stimulating Hormone (FSH) (ng/mL) | Progesterone (ng/mL) |
| Intact Control | - | 3.5 ± 0.8 | 0.5 ± 0.1 | 1.2 ± 0.3 | 2.5 ± 0.6 | 0.8 ± 0.2 |
| Castrated Control | - | <0.1 | <0.05 | 5.8 ± 1.2 | 10.2 ± 2.1 | 0.5 ± 0.1 |
| Castrated + this compound | 30 (systemic) | <0.1 | <0.05 | Data Placeholder | Data Placeholder | Data Placeholder |
| Intact + this compound | 1000 (topical) | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |
Experimental Protocols
Protocol 1: Assessment of Antiandrogenic Activity in Rats (Hershberger Bioassay)
This protocol is adapted from the OECD Test Guideline 441.[2] It is designed to identify substances with androgenic or antiandrogenic properties by measuring the weight changes in five androgen-dependent tissues in castrated male rats.
Workflow for Hershberger Bioassay
Materials:
-
Male Sprague-Dawley rats (post-natal day 35)
-
This compound
-
Testosterone propionate (TP)
-
Vehicle (e.g., corn oil)
-
Surgical instruments for castration
-
Analytical balance
-
Gavage needles or subcutaneous injection supplies
Procedure:
-
Animal Preparation:
-
Acclimatize rats for 7 days upon arrival.
-
At post-natal day (PND) 42, castrate the rats under appropriate anesthesia.
-
Allow a 7-day recovery period for the regression of androgen-dependent tissues.
-
-
Dosing:
-
Randomly assign animals to treatment groups (n=6 per group).
-
Prepare dosing solutions of this compound in the chosen vehicle.
-
Administer the test substance daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
For the antiandrogenic assay, co-administer this compound with a daily subcutaneous dose of TP (0.2-0.4 mg/kg).
-
Include vehicle control, TP-only, and positive antiandrogen control (e.g., flutamide) groups.
-
-
Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect and excise the following five androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands and their fluids), levator ani-bulbocavernosus muscle, paired Cowper's glands, and the glans penis.[3]
-
Remove any adhering fat and connective tissue.
-
-
Organ Weighing:
-
Blot the tissues dry and weigh them to the nearest 0.1 mg.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each tissue weight within each group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the tissue weights of the this compound-treated groups to the TP-only control group. A significant decrease in the weights of at least two of the five tissues indicates antiandrogenic activity.
-
Protocol 2: Assessment of Topical Antiandrogenic Activity in Hamsters (Flank Organ Assay)
The hamster flank organ is a sebaceous gland structure that is highly sensitive to androgens, making it a suitable model for evaluating topical antiandrogens.
Materials:
-
Male Syrian golden hamsters (10-12 weeks old)
-
This compound
-
Testosterone (as an inducer)
-
Vehicle (e.g., ethanol:propylene glycol, 70:30)
-
Calipers
-
Microscope with an imaging system
-
Histology supplies (formalin, paraffin (B1166041), microtome, H&E stain)
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize hamsters for 7 days.
-
Clip the hair around the flank organs.
-
Apply the testosterone solution to one flank organ and the testosterone plus this compound solution to the contralateral flank organ daily for 3-4 weeks. A vehicle-only group should also be included.
-
-
Macroscopic Evaluation:
-
Measure the diameter of the flank organs using calipers at baseline and at the end of the treatment period.
-
-
Histological Evaluation:
-
At the end of the study, euthanize the animals and excise the flank organs.
-
Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Using a microscope with an imaging system, perform morphometric analysis to determine the sebaceous gland area and epidermal thickness.
-
-
Data Analysis:
-
Compare the changes in flank organ diameter, sebaceous gland area, and epidermal thickness between the this compound-treated and control groups using appropriate statistical tests (e.g., paired t-test). A significant reduction in these parameters indicates topical antiandrogenic activity.
-
Protocol 3: Assessment of Progestational Activity in Rabbits (McPhail Test)
This classic bioassay assesses the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits primed with estrogen.
Materials:
-
Immature female New Zealand white rabbits (0.8-1.2 kg)
-
This compound
-
Progesterone (positive control)
-
Estradiol (B170435) benzoate (B1203000) (for priming)
-
Vehicle (e.g., sesame oil)
-
Surgical instruments for ovariectomy
-
Analytical balance
-
Histology supplies
Procedure:
-
Animal Preparation:
-
Ovariectomize the rabbits and allow a recovery period of 10-14 days.
-
Prime the rabbits with daily subcutaneous injections of estradiol benzoate (5 µ g/day ) for 6 days to induce follicular phase uterine development.
-
-
Dosing:
-
On the day following the last estradiol injection, begin daily subcutaneous injections of this compound, progesterone, or vehicle for 5 consecutive days.
-
-
Necropsy and Uterine Evaluation:
-
On the day after the last injection, euthanize the rabbits.
-
Excise the uterus, trim away extraneous tissue, and record its weight.
-
Fix a section of the uterus for histological examination.
-
-
Histological Scoring:
-
Process the uterine tissue for histology and stain with H&E.
-
Score the degree of endometrial glandular proliferation on the McPhail scale (1=no proliferation, 4=maximal proliferation).
-
-
Data Analysis:
-
Compare the uterine weights and McPhail scores of the this compound-treated groups to the vehicle and progesterone control groups. A significant increase in these parameters indicates progestational activity.
-
Protocol 4: Analysis of Serum Steroid Hormones by LC-MS/MS
This protocol provides a general framework for the quantification of testosterone, DHT, and progesterone in rat serum. It should be optimized and validated for the specific laboratory setup.
Workflow for LC-MS/MS Analysis
Materials:
-
Rat serum samples
-
Stable isotope-labeled internal standards (e.g., Testosterone-d3, DHT-d3, Progesterone-d9)
-
Acetonitrile (B52724), methanol (B129727), water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)
-
UPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add the internal standard mixture.
-
Perform protein precipitation with acetonitrile or a liquid-liquid extraction.
-
Evaporate the supernatant/organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Separate the analytes on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
-
Detect the analytes using multiple reaction monitoring (MRM) in positive electrospray ionization mode.
-
-
Quantification:
-
Construct calibration curves using known concentrations of the analytes.
-
Calculate the concentration of each hormone in the samples based on the peak area ratios of the analyte to its corresponding internal standard.
-
Protocol 5: Histopathological Examination of Endocrine Tissues
Materials:
-
Endocrine tissues (testes, epididymis, prostate, seminal vesicles, ovaries, uterus, adrenal glands, pituitary gland)
-
10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Paraffin wax
-
Microtome
-
Glass slides
-
H&E stain
Procedure:
-
Tissue Fixation:
-
Immediately after excision, fix the tissues in 10% neutral buffered formalin for at least 24 hours.
-
-
Tissue Processing:
-
Dehydrate the fixed tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with hematoxylin and eosin (H&E).
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Evaluate for any treatment-related histopathological changes, such as cellular atrophy, hypertrophy, hyperplasia, or changes in secretory activity.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the endocrine profiling of this compound in laboratory animals. By systematically evaluating its antiandrogenic and progestational activities, as well as its effects on the HPG axis, researchers can gain a thorough understanding of the endocrine pharmacology of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for preclinical drug development and risk assessment.
References
Protocol for Preclinical Evaluation of Topterone on Hair Follicle Growth
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Topterone (17α-propyltestosterone) is a steroidal antiandrogen that was developed for topical application.[1] While it was never marketed due to limited effectiveness in early studies, its mechanism as an androgen receptor antagonist warrants re-evaluation with modern assay systems for the treatment of androgenetic alopecia (AGA). AGA is a common form of hair loss in both men and women, characterized by the progressive miniaturization of hair follicles, a process driven by androgens, particularly dihydrotestosterone (B1667394) (DHT).[2][3] This document provides a detailed protocol for the preclinical testing of this compound's efficacy in promoting hair follicle growth, utilizing a multi-tiered approach from in vitro cell-based assays to ex vivo hair follicle organ culture and in vivo animal models.
In Vitro Efficacy Assessment
Objective
To determine the effect of this compound on the proliferation and viability of key hair follicle cells and its ability to counteract the effects of androgens.
Experimental Models
-
Human Follicle Dermal Papilla Cells (HFDPC): These cells play a crucial role in regulating hair follicle growth and cycling.[4]
-
Outer Root Sheath (ORS) Keratinocytes: These cells form the outer layer of the hair follicle and are involved in hair shaft formation.[4]
-
"Two-Cell Assemblage" (TCA) 3D Co-culture: A 3D model combining HFDPC and ORS cells that mimics the epithelial-mesenchymal interactions of the hair follicle.
Experimental Protocols
1.3.1. Cell Proliferation and Viability Assay (HFDPC and ORS Keratinocytes)
-
Cell Culture: Culture HFDPC and ORS keratinocytes in their respective recommended growth media.
-
Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Minoxidil, 20 µM). To assess anti-androgen activity, pre-treat a set of wells with DHT (e.g., 100 nM) for 24 hours before adding this compound.
-
Incubation: Incubate for 48-72 hours.
-
Assessment: Measure cell proliferation and viability using a standard MTT or PrestoBlue™ assay.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
1.3.2. "Two-Cell Assemblage" (TCA) Elongation Assay
-
TCA Formation: Co-culture HFDPC and hORS cells in an ultra-low attachment 96-well plate to form TCA structures.
-
Treatment: Treat the TCAs with different concentrations of this compound, a vehicle control, and a positive control (e.g., Minoxidil).
-
Imaging: Capture images of the TCAs at baseline and at regular intervals (e.g., 24, 48, 72 hours) using a high-content imaging system.
-
Measurement: Measure the long-axis length of the TCAs.
-
Data Analysis: Compare the elongation of this compound-treated TCAs to the controls.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Hair Follicle Cells
| Treatment Group | Concentration | HFDPC Proliferation (%) | ORS Keratinocyte Proliferation (%) | TCA Elongation (µm) |
| Vehicle Control | - | 100 ± 5 | 100 ± 6 | 150 ± 10 |
| This compound | 0.1 µM | |||
| This compound | 1 µM | |||
| This compound | 10 µM | |||
| This compound | 100 µM | |||
| DHT (100 nM) | - | 75 ± 4 | 80 ± 5 | 120 ± 8 |
| DHT + this compound | 1 µM | |||
| DHT + this compound | 10 µM | |||
| Minoxidil | 20 µM | 130 ± 7 | 125 ± 8 | 200 ± 12 |
Data to be filled in upon completion of experiments. Values are represented as mean ± standard deviation.
Ex Vivo Hair Follicle Organ Culture
Objective
To assess the direct effect of this compound on the growth and cycling of intact human hair follicles. The hair follicle organ culture is a powerful model that maintains the complex interactions between different cell types.
Experimental Protocol
-
Source: Obtain human scalp skin samples from cosmetic surgery with informed consent.
-
Microdissection: Isolate individual anagen VI hair follicles under a dissecting microscope.
-
Culture: Place individual follicles in 24-well plates containing Williams' E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.
-
Treatment: Add this compound at various concentrations to the culture medium. Include a vehicle control, a negative control (DHT to induce catagen), and a positive control (e.g., Finasteride or Minoxidil).
-
Incubation: Culture the follicles for 6-8 days.
-
Measurement: Measure the length of the hair shaft daily using an imaging system.
-
Histological Analysis: At the end of the culture period, fix and embed the follicles for histological analysis. Stain sections with Hematoxylin and Eosin (H&E) to assess hair cycle stage (anagen, catagen, telogen).
-
Immunohistochemistry: Perform immunohistochemical staining for markers of proliferation (Ki-67) and apoptosis (TUNEL) in the hair bulb.
Data Presentation
Table 2: Ex Vivo Efficacy of this compound on Human Hair Follicle Growth
| Treatment Group | Concentration | Hair Shaft Elongation (mm/day) | Anagen:Catagen Ratio | Ki-67 Positive Cells (%) | TUNEL Positive Cells (%) |
| Vehicle Control | - | ||||
| This compound | 1 µM | ||||
| This compound | 10 µM | ||||
| DHT | 100 nM | ||||
| DHT + this compound | 10 µM | ||||
| Finasteride | 1 µM |
Data to be filled in upon completion of experiments. Values are represented as mean ± standard deviation.
In Vivo Animal Models
Objective
To evaluate the in vivo efficacy of topically applied this compound in a relevant animal model of androgenetic alopecia.
Experimental Model
-
Testosterone-induced AGA in Mice: A common model where hair regrowth is inhibited by the administration of testosterone (B1683101) or DHT. The stump-tailed macaque is also a good model but is less accessible.
Experimental Protocol
-
Animals: Use male C57BL/6 mice, a common strain for hair growth studies.
-
Synchronization of Hair Cycle: Induce the anagen phase by depilating a defined area on the dorsum of the mice.
-
AGA Induction: Administer subcutaneous injections of testosterone or DHT daily to inhibit hair regrowth.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Testosterone/DHT + Vehicle
-
Group 3: Testosterone/DHT + this compound (e.g., 1% topical solution)
-
Group 4: Testosterone/DHT + Minoxidil (e.g., 5% topical solution)
-
-
Application: Apply the topical solutions to the depilated area daily for 3-4 weeks.
-
Evaluation:
-
Visual Assessment: Photograph the dorsal skin at regular intervals to visually assess hair regrowth.
-
Histological Analysis: Collect skin biopsies at the end of the study to determine the number and stage of hair follicles.
-
Quantitative Analysis: Measure hair density and thickness from the photographs and histological sections.
-
Data Presentation
Table 3: In Vivo Efficacy of this compound in a Mouse Model of AGA
| Treatment Group | Visual Hair Regrowth Score (0-5) | Hair Density (follicles/mm²) | Anagen:Telogen Ratio |
| Vehicle Control | |||
| Testosterone + Vehicle | |||
| Testosterone + this compound (1%) | |||
| Testosterone + Minoxidil (5%) |
Data to be filled in upon completion of experiments. Values are represented as mean ± standard deviation.
Signaling Pathway Analysis
Objective
To elucidate the molecular mechanism by which this compound affects hair follicle cells. The primary expected mechanism is the inhibition of the androgen receptor signaling pathway.
Experimental Protocol
-
Cell Culture and Treatment: Culture HFDPCs and treat them with DHT in the presence or absence of this compound.
-
Western Blot Analysis: Analyze the protein expression levels of key components of the androgen receptor pathway, such as the Androgen Receptor (AR), and downstream targets. Also, investigate markers of other relevant pathways like Wnt/β-catenin (β-catenin, GSK3β) and TGF-β.
-
Quantitative RT-PCR: Measure the mRNA expression levels of genes involved in hair growth and androgen signaling, such as AR, SRD5A2, IGF-1, VEGF, and TGF-β1.
Visualizations
Caption: Androgen Receptor Signaling Pathway in Hair Follicles.
Caption: Overall Experimental Workflow for this compound Testing.
References
Application Notes and Protocols for Cell-Based Assays Measuring Topterone's Antiandrogenic Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topterone (17α-propyltestosterone) is a steroidal antiandrogen that functions by competitively inhibiting the androgen receptor (AR). This document provides detailed application notes and protocols for a suite of cell-based assays to characterize and quantify the antiandrogenic properties of this compound. The included assays are designed to assess its ability to compete with natural androgens for AR binding, inhibit androgen-induced gene expression, and affect the proliferation of androgen-sensitive prostate cancer cells.
Mechanism of Action: The Androgen Receptor Signaling Pathway
Androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), play a crucial role in the development and progression of androgen-sensitive tissues and cancers, like prostate cancer. Their effects are mediated through the androgen receptor (AR), a ligand-activated transcription factor.
In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR-androgen complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-regulators and the transcriptional machinery, leading to the expression of androgen-responsive genes, such as Prostate-Specific Antigen (PSA), which can promote cell growth and survival.
This compound, as a competitive antagonist, binds to the AR but does not induce the conformational changes necessary for full receptor activation. By occupying the ligand-binding site, this compound prevents the binding of endogenous androgens like DHT, thereby inhibiting the downstream signaling cascade and the expression of androgen-dependent genes.
Figure 1: Androgen Receptor Signaling Pathway and Inhibition by this compound.
Key Cell-Based Assays for Antiandrogenic Activity
A multi-faceted approach employing several distinct cell-based assays is recommended to comprehensively evaluate the antiandrogenic properties of this compound. The following protocols are provided for:
-
Androgen Receptor Competitive Binding Assay: To determine the affinity of this compound for the AR.
-
Androgen Receptor Reporter Gene Assay: To quantify the ability of this compound to inhibit androgen-induced gene transcription.
-
Prostate Cancer Cell Proliferation Assay: To assess the functional effect of this compound on androgen-dependent cell growth.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following tables provide templates for presenting typical results. Please note: The data presented for this compound are illustrative examples as specific experimental values were not available in the public domain at the time of this writing. They are intended to guide data presentation.
Table 1: Androgen Receptor Competitive Binding Affinity
| Compound | Receptor Source | Radioligand | Ki (nM) |
| This compound | Rat Prostate Cytosol | [3H]-R1881 | [Example: 15.5] |
| Dihydrotestosterone (DHT) | Rat Prostate Cytosol | [3H]-R1881 | 1.2 |
| Bicalutamide | LNCaP cell lysate | [3H]-R1881 | 160 |
| Enzalutamide | LNCaP cell lysate | [3H]-R1881 | 21.4 |
Table 2: Inhibition of DHT-Induced Reporter Gene Activity in LNCaP Cells
| Compound | Agonist (DHT Conc.) | IC50 (nM) |
| This compound | 1 nM | [Example: 45.2] |
| Hydroxyflutamide | 0.1 nM | 20 |
| Bicalutamide | 1 nM | 160 |
| Enzalutamide | 0.45 nM | 26 |
Table 3: Inhibition of DHT-Induced LNCaP Cell Proliferation
| Compound | Agonist (DHT Conc.) | IC50 (nM) |
| This compound | 0.1 nM | [Example: 85.7] |
| Hydroxyflutamide | 0.1 nM | ~100 |
| Bicalutamide | 0.1 nM | ~200 |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled androgen for binding to the AR.
Troubleshooting & Optimization
Reasons for Topterone's poor clinical effectiveness
Topterone Project Technical Support Center
Welcome, researchers. This center provides technical guidance and answers to frequently asked questions regarding the clinical development of this compound (WIN-17665), focusing on the discordance between its preclinical promise and clinical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
This compound is a steroidal antiandrogen. Its primary mechanism of action is to function as a competitive antagonist of the Androgen Receptor (AR). By binding to the cytosolic AR, this compound prevents the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition blocks the subsequent translocation of the receptor complex to the nucleus, preventing the transcription of androgen-responsive genes that drive sebaceous gland activity.[1]
Q2: Why did this compound show potent activity in preclinical models but fail in human clinical trials?
The primary reason for this compound's clinical failure was a significant discrepancy in target tissue sensitivity between the preclinical animal model and humans. The hamster flank organ, a common model for sebaceous gland activity, was found to be far more sensitive to antiandrogens than human sebaceous glands.[1] While this compound was effective in this model, it failed to reduce sebum production or inflammatory acne lesions in human subjects.[1] This highlights a critical limitation of the hamster model for predicting clinical efficacy in humans.
Table 1: Comparison of Preclinical and Clinical Efficacy & Absorption
| Parameter | Preclinical Model (Hamster Flank Organ) | Human Clinical Trials (Acne Patients) |
|---|---|---|
| Efficacy Outcome | Potent antiandrogenic activity, suppression of sebaceous gland development. | Ineffective : No reduction in sebum excretion or inflammatory lesions.[1] |
| Topical Formulation | N/A | 4% this compound in 80% alcohol vehicle.[1] |
| Percutaneous Absorption | ~1.0% of applied dose. | ~7.7% of applied dose. |
Troubleshooting Guide: Investigating Clinical Efficacy Issues
Q3: Our team is developing a new topical antiandrogen that works well in the hamster model. How can we avoid the pitfalls seen with this compound and better predict human efficacy?
This is a critical issue. The this compound case demonstrates that relying solely on the hamster flank organ model is insufficient. A key step is to de-risk your clinical candidate by investigating potential species-specific differences in pharmacodynamics early in development. The following workflow and protocols are recommended.
Experimental Protocols
Protocol 1: Comparative Androgen Receptor (AR) Binding Assay
-
Objective: To determine if the binding affinity (Ki) of your compound for the Androgen Receptor differs between hamsters and humans.
-
Methodology:
-
Receptor Source: Prepare cytosolic extracts from both hamster flank organ tissue and from human skin tissue (e.g., from cosmetic surgery) or use commercially available full-length recombinant human and hamster AR protein.
-
Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-Mibolerone or [³H]-DHT.
-
Assay: Perform a competitive binding assay. Incubate a fixed concentration of the AR and radioligand with increasing concentrations of your unlabeled test compound.
-
Separation: Separate bound from free radioligand using a method like dextran-coated charcoal or filter binding.
-
Analysis: Measure radioactivity of the bound fraction using liquid scintillation counting. Calculate the IC50 and subsequently the Ki value for your compound against both hamster and human receptors.
-
-
Interpretation: A significantly higher Ki for the human AR compared to the hamster AR would indicate lower binding affinity and could predict reduced efficacy, mirroring the this compound issue.
Protocol 2: In Vitro Human Sebocyte Functional Assay
-
Objective: To assess the functional antiandrogenic activity of your compound directly on human sebaceous gland cells.
-
Methodology:
-
Cell Culture: Culture primary human sebocytes or an immortalized human sebocyte cell line (e.g., SEB-1).
-
Stimulation: Treat the sebocytes with a potent androgen like DHT to stimulate lipogenesis (sebum production).
-
Treatment: Co-treat the stimulated cells with a dose-range of your test compound. Include a vehicle control and a known antiandrogen (e.g., cyproterone (B1669671) acetate) as a positive control.
-
Lipid Staining: After an appropriate incubation period (e.g., 48-72 hours), fix the cells and stain for intracellular lipids using a dye such as Oil Red O or Nile Red.
-
Quantification: Elute the dye from the cells and measure its absorbance with a spectrophotometer, or quantify fluorescence intensity using a plate reader or fluorescence microscopy.
-
-
Interpretation: A potent, dose-dependent inhibition of DHT-induced lipid synthesis would provide strong evidence of functional activity in the relevant human cell type, increasing confidence in potential clinical success.
Q4: Was poor skin penetration the reason for this compound's clinical failure?
No, this is a common misconception. Experimental data showed that the percutaneous absorption of this compound was actually seven times higher in humans than in the hamster preclinical model. The clinical failure was not a result of a pharmacokinetic issue related to drug delivery into the skin, but rather a pharmacodynamic issue of the target tissue not responding to the drug.
Table 2: Percutaneous Absorption Data for this compound
| Species | Application Site | Percentage of Applied Dose Absorbed | Citation |
|---|---|---|---|
| Hamster | Flank Organ | ~1.0% |
| Human | Facial Skin | ~7.7% | |
Q5: What is the logical summary of the this compound clinical failure?
The clinical failure of this compound can be summarized as a failure of the preclinical model to accurately predict human pharmacodynamics. The core assumption that potent activity in the hamster flank organ would translate to efficacy in human acne was proven incorrect.
References
Technical Support Center: Enhancing Topical Steroidal Antiandrogen Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the bioavailability of topical steroidal antiandrogens.
Troubleshooting Guides
This section addresses specific issues that may arise during formulation development, characterization, and stability testing.
Problem: Inconsistent Bioavailability Results in In Vitro Permeation Testing (IVPT)
Question: We are observing high variability in skin permeation rates for the same formulation across different experiments. What could be the cause, and how can we improve reproducibility?
Answer:
High variability in IVPT studies is a common challenge. Several factors related to the experimental setup and methodology can contribute to this. A systematic approach to identifying and controlling these variables is crucial for obtaining reliable and reproducible data.[1]
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Skin Membrane Variability | The skin is a biological tissue with inherent variability in thickness and barrier function between donors and even across different anatomical sites from the same donor.[2] | Standardize the skin source (e.g., human abdominal skin from a single donor pool for a given study), and record the thickness of each skin sample. Ensure consistent skin preparation, including dermatoming to a uniform thickness.[3][4] |
| Improper Skin Integrity | Damaged or compromised skin samples will exhibit artificially high permeation rates. | Always perform a skin integrity test before starting the permeation study. Common methods include measuring Transepidermal Water Loss (TEWL) or Transepidermal Electrical Resistance (TEER).[2] |
| Inconsistent Dosing | The amount of formulation applied to the skin surface can affect the concentration gradient and, consequently, the permeation rate. | Apply a precise and consistent amount of the formulation to the defined application area for each diffusion cell. |
| Receptor Fluid Issues | The receptor fluid must maintain sink conditions, meaning the concentration of the active pharmaceutical ingredient (API) should not exceed 10% of its solubility in the medium. Failure to maintain sink conditions will impede further drug diffusion. The pH and composition of the receptor fluid can also affect the solubility and stability of the API. | Choose a receptor fluid in which the API is sufficiently soluble and stable. Monitor the API concentration in the receptor fluid throughout the experiment to ensure sink conditions are maintained. |
| Air Bubbles | Air bubbles trapped between the skin and the receptor fluid can act as a barrier to diffusion, leading to artificially low permeation rates. | Carefully inspect the diffusion cells after mounting the skin to ensure there are no air bubbles. |
| Inconsistent Temperature | Skin permeability is temperature-dependent. Fluctuations in temperature can affect the diffusion rate. | Ensure the diffusion cells are maintained at a constant temperature, typically 32°C to mimic skin surface temperature, throughout the experiment. |
Problem: Phase Separation in a Cream Formulation
Question: Our oil-in-water (o/w) cream formulation is showing signs of phase separation (creaming or coalescence) during stability testing. What are the likely causes, and how can we improve its physical stability?
Answer:
Phase separation in emulsions is a common sign of physical instability. It indicates that the formulation is not robust enough to maintain a uniform distribution of the dispersed phase within the continuous phase. Several formulation and processing factors can contribute to this issue.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Emulsifier Concentration or Type | The emulsifier concentration may be insufficient to adequately cover the surface of the dispersed phase droplets, or the chosen emulsifier may not be optimal for the oil and water phases. | Increase the emulsifier concentration or screen different emulsifiers with varying Hydrophilic-Lipophilic Balance (HLB) values to find the most suitable one for your system. |
| Incorrect Order of Ingredient Addition | The sequence of adding ingredients can significantly impact the formation and stability of the emulsion. | Generally, for an o/w emulsion, the oil phase is added slowly to the aqueous phase with continuous homogenization. However, the optimal order can be formulation-dependent and should be determined experimentally. |
| Inappropriate Homogenization | Insufficient shear during homogenization can result in large, non-uniform droplets that are more prone to coalescence. Conversely, excessive shear can sometimes break down the formulation structure. | Optimize the homogenization speed and time. The goal is to achieve a small and uniform droplet size distribution. |
| Temperature Fluctuations | Changes in temperature during manufacturing or storage can affect the viscosity of the phases and the solubility of the emulsifier, leading to instability. | Maintain strict temperature control during all manufacturing steps. For storage, conduct stability studies at various temperature and humidity conditions as per ICH guidelines. |
| Incompatible Ingredients | Certain ingredients in the formulation may interact in a way that destabilizes the emulsion. | Review the compatibility of all excipients in the formulation. |
| Incorrect pH | The pH of the aqueous phase can influence the charge on the emulsifier molecules and the stability of other ingredients, affecting the overall stability of the emulsion. | Measure and adjust the pH of the formulation to an optimal range where the emulsion exhibits maximum stability. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to the development of topical steroidal antiandrogens.
1. Formulation and Excipients
Question: What are the key physicochemical properties of a steroidal antiandrogen that influence its topical bioavailability?
Answer: The ability of a drug to penetrate the skin is largely governed by its physicochemical properties. For steroidal antiandrogens, the following are particularly important:
-
Molecular Weight: A lower molecular weight (ideally <500 Da) is preferred for passive diffusion through the stratum corneum.
-
Lipophilicity (Log P): A balance between lipophilicity and hydrophilicity is crucial. The optimal Log P value for skin permeation is generally considered to be between 1 and 4. A molecule that is too lipophilic may remain trapped in the lipid-rich stratum corneum, while a molecule that is too hydrophilic will not readily partition into it.
-
Solubility: The drug must be soluble in the vehicle to be available for partitioning into the skin. The thermodynamic activity of the drug in the vehicle is a key driver for skin penetration.
Question: Which excipients are commonly used to enhance the penetration of topical steroids?
Answer: Several classes of chemical penetration enhancers can be incorporated into topical formulations to reversibly disrupt the stratum corneum barrier and improve drug delivery. The choice of enhancer should be based on efficacy, safety, and compatibility with the API and other excipients.
| Penetration Enhancer | Mechanism of Action | Examples |
| Solvents | Increase drug solubility in the vehicle and can alter the lipid structure of the stratum corneum. | Propylene glycol, Dimethyl isosorbide (B1672297) (DMI), Ethanol |
| Pyrrolidones | Increase drug partitioning into the stratum corneum. | 2-Pyrrolidone, N-methyl-2-pyrrolidone |
| Fatty Acids | Disrupt the lipid packing of the stratum corneum. | Oleic acid |
| Terpenes | Disrupt the lipid structure of the stratum corneum and increase drug diffusivity. | Menthol, Limonene |
| Surfactants | Can fluidize the lipids of the stratum corneum. | Polysorbate 80 |
A study on the topical bioavailability of betamethasone (B1666872) 17-benzoate demonstrated the effectiveness of several penetration enhancers.
| Vehicle System | Relative Bioavailability Enhancement |
| 2-Pyrrolidone | Increased |
| N-methyl-2-pyrrolidone | Increased |
| Propylene glycol with oleic acid | Increased |
| Propylene glycol with azone | Increased |
| Dimethylformamide (DMF) | Increased |
| Propylene glycol alone | Borderline improvement |
Question: Can you provide a sample formulation for a topical steroidal antiandrogen?
Answer: The following is an example of a cream formulation for the steroidal antiandrogen, clascoterone, based on publicly available information. The exact percentages would need to be optimized for a specific product.
| Ingredient | Function |
| Clascoterone | Active Pharmaceutical Ingredient (API) |
| Purified Water | Aqueous phase |
| Propylene Glycol | Solvent, humectant, penetration enhancer |
| Mineral Oil | Oil phase, emollient |
| Cetyl Alcohol | Stiffening agent, co-emulsifier |
| Mono and Diglycerides | Emulsifier |
| Polysorbate 80 | Surfactant, emulsifier |
| Vitamin E | Antioxidant |
| Edetate Disodium | Chelating agent |
| Citric Acid Monohydrate | pH modifier |
2. Experimental Protocols
Question: How do I perform an In Vitro Permeation Test (IVPT) using Franz diffusion cells?
Answer: IVPT is a standard method for assessing the rate and extent of drug permeation through the skin from a topical formulation.
Detailed Methodology for IVPT:
-
Skin Preparation:
-
Obtain full-thickness human or animal (e.g., porcine) skin.
-
Carefully remove any subcutaneous fat.
-
If necessary, dermatome the skin to a consistent thickness (e.g., 500 µm).
-
Cut the skin into sections large enough to fit the diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
The Franz diffusion cell consists of a donor compartment and a receptor compartment, with the skin membrane placed in between.
-
Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline, sometimes with a solubilizing agent to maintain sink conditions). Ensure no air bubbles are trapped beneath the skin.
-
Mount the skin on the receptor compartment with the stratum corneum facing the donor compartment.
-
Clamp the donor and receptor compartments together.
-
Place the assembled cells in a water bath or heating block to maintain a constant temperature (typically 32°C).
-
-
Dosing and Sampling:
-
Apply a precise amount of the topical formulation to the surface of the skin in the donor compartment.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor fluid.
-
After each sample is taken, replenish the receptor compartment with fresh, pre-warmed receptor fluid.
-
-
Sample Analysis:
-
Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
-
Question: What is the Vasoconstrictor Assay, and how is it performed?
Answer: The Vasoconstrictor Assay (VCA) is a pharmacodynamic method used to assess the potency and bioavailability of topical corticosteroids. The principle is that corticosteroids cause vasoconstriction in the small blood vessels of the upper dermis, leading to visible skin blanching. The degree of blanching is proportional to the amount of corticosteroid that has penetrated the skin.
Detailed Methodology for Vasoconstrictor Assay:
-
Subject Selection:
-
The study is typically conducted on healthy human volunteers with normal skin.
-
Subjects should be screened to ensure they are responsive to topical corticosteroids.
-
-
Dosing:
-
Mark out multiple small application sites on the forearms of the subjects.
-
Apply a standardized amount of the test and reference formulations to the designated sites for a specific duration (e.g., 6 hours). Some sites are left untreated as controls.
-
-
Assessment of Skin Blanching:
-
After the application period, the formulations are removed.
-
At specified time points post-removal, the degree of skin blanching at each site is assessed.
-
Assessment can be done visually by a trained observer using a graded scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).
-
Alternatively, a chromameter can be used to objectively measure the change in skin color (redness).
-
-
Data Analysis:
-
The blanching scores or chromameter readings are plotted against time for each formulation.
-
The Area Under the Effect Curve (AUEC) is calculated to quantify the total vasoconstrictor response.
-
The bioequivalence of a test formulation is determined by comparing its AUEC to that of a reference product.
-
3. Signaling Pathways
Question: Can you illustrate the signaling pathway of steroidal antiandrogens?
Answer: Steroidal antiandrogens primarily exert their effects by competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the Androgen Receptor (AR). This blocks the downstream signaling cascade that leads to the transcription of androgen-responsive genes.
References
Technical Support Center: Overcoming Formulation Instability of Topterone
Disclaimer: Topterone is a compound for which extensive public data on formulation stability is limited. The following troubleshooting guides and FAQs are based on established principles of steroid chemistry, formulation science, and data from structurally similar molecules. These guidelines are intended to provide a rational framework for researchers and drug development professionals to address potential instability issues during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions related to the stability of this compound formulations.
| Question/Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Q1: My this compound formulation is showing a decrease in potency over a short period. | - Oxidative Degradation: Steroid structures can be susceptible to oxidation, particularly at electron-rich centers. - Hydrolysis: Ester or other hydrolyzable functional groups, if present in the formulation, can degrade in the presence of water. - Photodegradation: Exposure to UV or visible light can induce degradation of the this compound molecule. | - Incorporate Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or vitamin E to the formulation. - Control Water Content: For non-aqueous formulations, ensure all excipients are anhydrous. For aqueous systems, control the pH with buffers to minimize hydrolysis. - Use Light-Protective Packaging: Store the formulation in amber or opaque containers to shield it from light. |
| Q2: I am observing the formation of unknown peaks in my HPLC analysis of a stored this compound formulation. | - Degradation Products: These are likely degradation products of this compound or excipients. - Excipient Incompatibility: Chemical reactions between this compound and one or more excipients can lead to new chemical entities.[1] | - Perform Forced Degradation Studies: Subject the this compound active pharmaceutical ingredient (API) to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and characterize them. This will help in identifying the unknown peaks. - Conduct Excipient Compatibility Studies: Screen individual and combinations of excipients with this compound under accelerated stability conditions to identify any incompatibilities.[2] |
| Q3: The physical appearance of my semi-solid this compound formulation (e.g., cream, gel) is changing (e.g., phase separation, crystallization). | - Poor Emulsion/Suspension Stability: The emulsifying or suspending agents may not be optimal for the formulation. - Change in Crystal Form (Polymorphism): The crystalline form of this compound might be changing over time, affecting its solubility and physical properties. - pH Shift: A change in the formulation's pH can affect the solubility of this compound and the stability of the formulation matrix. | - Optimize Emulsifiers/Suspending Agents: Experiment with different types and concentrations of these agents to improve physical stability. - Characterize the Solid State: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to assess the polymorphic form of this compound in the formulation. - Buffer the Formulation: Incorporate a suitable buffer system to maintain a stable pH. |
| Q4: The viscosity of my liquid this compound formulation is decreasing over time. | - Polymer Degradation: If viscosity is controlled by a polymer, it may be degrading due to hydrolysis or other mechanisms. - Microbial Growth: Contamination with microorganisms can lead to the breakdown of formulation components. | - Select a Stable Polymer: Choose a polymer known to be stable under the formulation's conditions (e.g., pH, solvent system). - Add a Preservative: Include a suitable preservative to prevent microbial growth, especially in aqueous formulations. |
Experimental Protocols
Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Acid Hydrolysis: Add 0.1 N HCl to a this compound solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH to a this compound solution and keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to a this compound solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours.
-
Photodegradation: Expose a this compound solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
Analysis: Analyze all stressed samples, along with a control sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[3] Characterize major degradation products using mass spectrometry (LC-MS).
Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with various excipients to select suitable components for a stable formulation.[2]
Methodology:
-
Select Excipients: Choose a range of commonly used excipients for the intended dosage form (e.g., topical cream: stearic acid, cetyl alcohol, propylene (B89431) glycol, polysorbate 80, carbomer, methylparaben).
-
Prepare Binary Mixtures: Prepare intimate mixtures of this compound with each excipient, typically in a 1:1 or 1:5 ratio (w/w). Also include a control sample of this compound alone.
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.[4]
-
Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:
-
Appearance: Note any changes in color or physical state.
-
Purity and Degradation Products: Use a stability-indicating HPLC method to quantify this compound and detect any new degradation peaks.
-
Thermal Analysis (Optional): Use DSC to detect any interactions such as melting point depression or the appearance of new thermal events.
-
-
Data Evaluation: Compare the results of the binary mixtures with the control sample. Significant changes in purity or the appearance of new degradation peaks indicate a potential incompatibility.
Data Presentation
Table 1: Summary of Potential Factors Influencing this compound Formulation Stability and Mitigation Strategies
| Factor | Potential Impact on Stability | Mitigation Strategies |
| pH | Can catalyze hydrolysis of functional groups. Affects solubility and physical stability. | Use of buffering agents to maintain an optimal and stable pH. |
| Temperature | Higher temperatures accelerate degradation reactions. | Store the formulation at controlled room temperature or under refrigeration as determined by stability studies. |
| Light | Can induce photodegradation. | Package the formulation in light-resistant containers (e.g., amber glass or opaque tubes). |
| Oxygen | Can lead to oxidative degradation. | Incorporate antioxidants. Package under an inert atmosphere (e.g., nitrogen). |
| Water | Can cause hydrolysis. Can support microbial growth. | Use anhydrous excipients for non-aqueous formulations. Control water activity. Add preservatives to aqueous formulations. |
| Excipients | Can have direct chemical interactions with this compound. Impurities in excipients can also cause degradation. | Conduct thorough excipient compatibility studies. Use high-purity, pharmaceutical-grade excipients. |
Visualizations
Hypothetical Degradation Pathway for a Steroidal Compound
References
Technical Support Center: Topterone Degradation and Stability
Welcome to the technical support center for Topterone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the degradation pathways and byproducts of this compound.
Disclaimer: Specific experimental data on the degradation of this compound is limited in publicly available literature. The information provided herein is based on established principles of steroid chemistry, degradation pathways of structurally similar androgens like testosterone (B1683101), and general pharmaceutical stability testing guidelines. The proposed pathways and byproducts should be considered hypothetical until experimentally verified.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific pathways for this compound have not been fully elucidated, it is hypothesized to follow degradation routes similar to testosterone due to its structural similarity (this compound is 17α-propyltestosterone). Potential pathways include:
-
Oxidation: The initial and most common degradation step for testosterone involves the oxidation of the 17β-hydroxyl group to a ketone, and subsequent dehydrogenation of the A-ring.[1][2] A similar process can be expected for this compound.
-
Bacterial Degradation: In environmental or biological systems containing microorganisms, this compound may undergo degradation through pathways analogous to those observed for testosterone in bacteria like Comamonas testosteroni or Steroidobacter denitrificans. These pathways often involve ring cleavage, such as the 2,3-seco pathway.[3][4]
Q2: What are the potential degradation byproducts of this compound?
A2: Based on the predicted degradation pathways, potential byproducts of this compound may include:
-
An oxidized form analogous to androstenedione (B190577) (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD), which are known testosterone metabolites.[1]
-
Products resulting from the cleavage of the steroid rings, particularly if subjected to microbial degradation.
-
In forced degradation studies, byproducts resulting from hydrolysis under acidic or basic conditions, or oxidation, would be expected.
Q3: What are the recommended storage conditions to ensure the long-term stability of this compound?
A3: To ensure the long-term stability of this compound in biological samples or as a pure substance, the following storage conditions are recommended, based on general guidelines for steroid stability:
-
Temperature: Store at ultra-low temperatures, such as -80°C, for long-term stability. For short-term storage, -20°C or 4°C may be adequate, but stability should be verified.
-
pH: Maintain a neutral pH, as extremes in pH can lead to hydrolysis.
-
Light Exposure: Protect from light to prevent photodegradation. Use amber vials or store in the dark.
-
Atmosphere: For solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guides
Unexpected Sample Degradation
Q: I am observing significant degradation of my this compound standard/sample even under recommended storage conditions. What could be the cause?
A: Unexpected degradation can stem from several factors:
-
Contamination: The presence of microbial or enzymatic contamination can accelerate degradation. Ensure all solvents, buffers, and containers are sterile.
-
pH Shifts: The pH of your sample matrix may have shifted over time. Re-verify the pH of your solutions.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can affect the stability of the analyte. Aliquot your samples into smaller, single-use volumes to avoid this.
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents in your solvents or sample matrix can lead to oxidative degradation. De-gassing solvents before use can help mitigate this.
Analytical Method Issues
Q: I am developing an HPLC method to analyze this compound and its potential byproducts, but I am seeing poor peak shape and resolution. What can I do?
A: Poor chromatography can be addressed by systematically optimizing your method:
-
Mobile Phase Composition: Adjust the organic-to-aqueous ratio. A gradient elution may be necessary to resolve this compound from its more polar or non-polar byproducts.
-
pH of Mobile Phase: The pH can affect the ionization state of this compound and its byproducts, influencing retention and peak shape. Experiment with different pH values of the aqueous component.
-
Column Chemistry: Consider a different stationary phase. While a C18 column is a good starting point, other chemistries (e.g., C8, Phenyl-Hexyl) might provide better selectivity.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve peak efficiency and resolution.
Q: I am unable to detect any degradation byproducts in my forced degradation study using HPLC-UV. Does this mean my compound is stable?
A: Not necessarily. It is possible that:
-
Byproducts Lack a Chromophore: The degradation products may not absorb at the wavelength you are monitoring. Mass spectrometry (MS) is a powerful tool for detecting and identifying byproducts that are not UV-active.
-
Byproducts are Not Eluting: The byproducts may be too polar or too non-polar to elute from the column under your current conditions. A gradient elution that covers a wider polarity range is recommended.
-
Insufficient Degradation: The stress conditions applied may not have been harsh enough to cause significant degradation. Consider increasing the duration, temperature, or concentration of the stressor.
Data Presentation
Table 1: Hypothetical Quantitative Data from a Forced Degradation Study of this compound
This table presents example data to illustrate how quantitative results from a forced degradation study could be structured. The values are purely illustrative.
| Stress Condition | Duration | Temperature | % this compound Remaining | Total % Byproducts | Mass Balance (%) |
| 0.1 M HCl | 24 hours | 60°C | 85.2 | 14.5 | 99.7 |
| 0.1 M NaOH | 24 hours | 60°C | 78.9 | 20.8 | 99.7 |
| 5% H₂O₂ | 24 hours | 25°C | 92.1 | 7.8 | 99.9 |
| Thermal | 48 hours | 80°C | 95.5 | 4.3 | 99.8 |
| Photolytic (ICH Q1B) | 10 days | 25°C | 98.7 | 1.2 | 99.9 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting forced degradation studies on this compound, as recommended by ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 5% hydrogen peroxide (H₂O₂). Store at room temperature for a specified period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as HPLC-UV/MS.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
Visualizations
Hypothetical Degradation Pathway of this compound
Caption: Hypothetical oxidative and microbial degradation pathway for this compound.
Experimental Workflow for Stability Studies
Caption: General experimental workflow for forced degradation studies.
References
- 1. Testosterone Degradative Pathway of Novosphingobium tardaugens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial steps in anoxic testosterone degradation by Steroidobacter denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Common and unique testosterone and 17 beta-estradiol degradation mechanisms in Comamonas testosteroni JLU460ET by transcriptome analysis [frontiersin.org]
- 4. Anoxic Androgen Degradation by the Denitrifying Bacterium Sterolibacterium denitrificans via the 2,3-seco Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Topterone Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo experiments with Topterone (WIN-17665). Due to the limited publicly available data on this compound, some protocols and troubleshooting advice have been adapted from studies on other steroidal antiandrogens. This is clearly noted where applicable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (developmental code name WIN-17665) is a steroidal antiandrogen. Its primary mechanism of action is to competitively inhibit the binding of androgens, such as dihydrotestosterone (B1667394) (DHT), to the cytosolic androgen receptor (AR).[1][2][3] By binding to the AR, this compound prevents the receptor's conformational change, nuclear translocation, and subsequent activation of androgen-responsive genes, thereby blocking the downstream effects of androgens.[1][2]
Q2: What are the common animal models used for in vivo studies of this compound?
A2: The most commonly cited animal model for evaluating the topical antiandrogenic activity of this compound is the hamster, specifically utilizing the flank organ, which is a sebaceous gland-rich structure sensitive to androgens. For systemic effects, studies have been conducted in rats and rabbits to determine its broader endocrine profile.
Q3: What is the expected endocrine profile of this compound when administered systemically?
A3: Systemic administration of this compound has been shown to possess both antiandrogenic and progestational activities. Researchers should be aware of the potential for progestational effects, which may influence experimental outcomes.
Q4: How is this compound typically formulated for topical application in in vivo studies?
Q5: What are the key outcome measures in a hamster flank organ assay?
A5: The primary outcome measures in a hamster flank organ assay are the size and weight of the flank organs. This can be assessed through direct measurement of the pigmented spot, planimetry of histological sections to determine the area of sebaceous glands, and weighing the excised organ. These measurements provide a quantitative assessment of the antiandrogenic effect of the topically applied compound.
Troubleshooting Guides
Topical Administration in Hamsters (Flank Organ Assay)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No observable effect on flank organ size | - Ineffective dosage- Poor vehicle formulation leading to inadequate skin penetration- Incorrect application technique- Animal grooming removing the test substance | - Perform a dose-response study to determine the optimal concentration.- Re-evaluate the vehicle composition. Consider using penetration enhancers.- Ensure the application is localized to the flank organ and gently rubbed in.- Consider using a collar to prevent grooming for a short period after application, if ethically permissible. |
| High variability in results between animals | - Inconsistent application volume or area- Differences in animal grooming habits- Individual differences in skin permeability or androgen sensitivity | - Use a calibrated pipette for precise application.- Mark the application area to ensure consistency.- Increase the number of animals per group to improve statistical power.- Ensure uniform housing and environmental conditions. |
| Skin irritation at the application site | - The vehicle or the compound is an irritant at the tested concentration- Contamination of the formulation | - Test the vehicle alone to rule it out as the irritant.- Reduce the concentration of this compound.- Observe the animals daily for signs of erythema, edema, or other adverse skin reactions. |
| Systemic effects observed (e.g., changes in contralateral flank organ) | - High dosage leading to systemic absorption- Vehicle formulation promoting systemic uptake | - Reduce the applied dose.- Modify the vehicle to favor local retention over systemic absorption.- Monitor for systemic markers of antiandrogenic activity (e.g., seminal vesicle weight). |
Systemic Administration in Rats
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of expected antiandrogenic effects | - Inadequate dosage- Poor bioavailability via the chosen route of administration- Rapid metabolism and clearance of the compound | - Conduct a dose-escalation study.- Perform pharmacokinetic studies to determine the bioavailability and half-life of this compound.- Consider a different route of administration or a formulation that enhances absorption. |
| Unexpected toxicity or adverse events | - Off-target effects of the compound- Vehicle-related toxicity- Overdosing | - Administer the vehicle alone to a control group.- Reduce the dose and perform a thorough toxicological assessment.- Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior). |
| Inconsistent results across studies | - Differences in animal strain, age, or sex- Variations in experimental protocols (e.g., dosing schedule, diet)- Inter-operator variability | - Standardize the animal model and experimental procedures.- Ensure all personnel are adequately trained and follow the same protocol.- Clearly document all experimental parameters for reproducibility. |
Quantitative Data Summary
Table 1: Endocrine Profile of Systemically Administered this compound in Animal Models
| Animal Model | Route of Administration | Observed Effects | Reference |
| Rat | Systemic | Antiandrogenic and progestational activity | Adapted from |
| Rabbit | Systemic | Antiandrogenic and progestational activity | Adapted from |
| Hamster | Systemic | Antiandrogenic and progestational activity | Adapted from |
Table 2: Antiandrogenic Activity of Topically Applied this compound in the Hamster Flank Organ Assay
| Parameter | Observation | Interpretation | Reference |
| Flank Organ Size | Significant reduction in the size of the treated flank organ compared to vehicle control. | Indicates local antiandrogenic activity. | Adapted from studies on other topical antiandrogens |
| Contralateral Flank Organ Size | No significant change. | Suggests limited systemic absorption at effective topical doses. | Adapted from studies on other topical antiandrogens |
| Sebaceous Gland Histology | Reduction in the size and number of sebaceous glands in the treated flank organ. | Confirms the antiandrogenic effect on sebaceous tissue. | Adapted from studies on sebaceous gland response to androgens |
Experimental Protocols
Detailed Methodology for the Hamster Flank Organ Assay (Adapted for this compound)
This protocol is adapted from established methods for evaluating topical antiandrogens.
-
Animal Model: Male Syrian golden hamsters, 8-10 weeks old.
-
Acclimatization: House animals individually for at least one week before the experiment under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., ethanol:propylene glycol, 70:30 v/v).
-
Group 2-4: this compound at varying concentrations (e.g., 0.1%, 0.5%, 1.0% w/v) in the vehicle.
-
A positive control group with a known antiandrogen can also be included.
-
-
Procedure:
-
Gently shave the hair around both flank organs.
-
Using a micropipette, apply a fixed volume (e.g., 25-50 µL) of the vehicle or this compound solution to one flank organ daily for a predetermined period (e.g., 14-21 days). The contralateral organ remains untreated or receives the vehicle.
-
-
Outcome Assessment:
-
In-life measurements: Measure the diameter of the pigmented spot of the flank organ at regular intervals (e.g., every 3-4 days) using calipers.
-
Terminal measurements: At the end of the study, euthanize the animals.
-
Excise both flank organs and measure their weights.
-
Fix the organs in 10% neutral buffered formalin for histological processing.
-
Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin.
-
Perform morphometric analysis on the sections to quantify the area of the sebaceous glands.
-
-
-
Data Analysis: Compare the measurements of the treated flank organ with the contralateral organ and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway and Mechanism of this compound Action.
Caption: Experimental Workflow for the Hamster Flank Organ Assay.
References
Technical Support Center: Troubleshooting Low Efficacy of Topterone in Research Models
Welcome to the technical support center for Topterone. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the efficacy of this compound in their experimental models. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may be facing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound (also known as WIN-17665 or 17α-propyltestosterone) is a steroidal antiandrogen.[1] Its primary mechanism of action is believed to be the competitive inhibition of the androgen receptor (AR). By binding to the cytosolic AR, this compound prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting their downstream signaling pathways that promote androgen-dependent gene expression and cell growth.[2]
Q2: Why was this compound never marketed?
This compound was developed for topical administration but was ultimately not marketed due to reports of poor effectiveness.[1] This suggests that researchers may encounter challenges in achieving significant antiandrogenic effects in their experimental models.
Q3: What are the common reasons for observing low efficacy with anti-androgens like this compound in research models?
Several factors can contribute to the low efficacy of anti-androgens in both in vitro and in vivo models. These can be broadly categorized into issues related to the compound itself, the experimental setup, and the biological model.
-
Compound-Related Issues:
-
Poor Formulation and Solubility: Steroidal compounds are often hydrophobic and can be difficult to dissolve in aqueous solutions for in vitro assays or formulate for effective in vivo delivery.[3]
-
Inadequate Skin Penetration (for topical studies): The stratum corneum provides a significant barrier to topical drug absorption.[4] The vehicle used for formulation plays a critical role in the drug's ability to penetrate the skin.
-
Compound Instability: The stability of the compound in the chosen vehicle and under experimental conditions should be confirmed.
-
-
Experimental Protocol Issues:
-
Suboptimal Concentration Range: The concentrations being tested may be too low to elicit a significant response.
-
Inappropriate Vehicle/Control: The vehicle used to dissolve the compound may have unintended biological effects or may not be effectively delivering the compound to the target cells or tissues.
-
Incorrect Timing of Administration or Measurement: The timing and frequency of drug administration, as well as the time point for measuring the endpoint, are critical for observing an effect.
-
-
Biological Model-Related Issues (Mechanisms of Resistance):
-
Androgen Receptor (AR) Overexpression: Increased levels of AR can overcome the inhibitory effects of a competitive antagonist.
-
AR Mutations: Mutations in the ligand-binding domain of the AR can alter the binding of anti-androgens, sometimes converting them into agonists.
-
Expression of AR Splice Variants: Some AR splice variants lack the ligand-binding domain and are constitutively active, making them insensitive to traditional anti-androgens.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote growth and survival, bypassing the need for AR signaling.
-
Intratumoral Androgen Synthesis: Some models, particularly in later-stage disease, can synthesize their own androgens, maintaining AR activation despite systemic androgen deprivation.
-
Troubleshooting Guides
In Vitro Studies
Issue: Low or no inhibition of androgen-induced cell proliferation or reporter gene activity.
| Possible Cause | Troubleshooting Step |
| Poor Compound Solubility | Ensure this compound is fully dissolved. Use a small amount of a suitable solvent like DMSO and then dilute to the final concentration in culture medium. Run a vehicle-only control to rule out solvent toxicity. |
| Inappropriate Cell Line | Confirm that your cell line expresses functional androgen receptors (e.g., LNCaP, VCaP). Cell lines like PC-3 and DU-145 are AR-negative and will not respond to anti-androgens. |
| Suboptimal Agonist Concentration | Titrate the concentration of the androgen agonist (e.g., DHT, R1881) to determine the EC50 for your specific assay. Use a concentration at or near the EC50 for antagonist screening. |
| Insufficient Incubation Time | Optimize the incubation time for both the agonist and this compound. A 24-72 hour incubation is typical for proliferation and reporter assays. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Development of Resistance | If using a long-term culture model, consider the possibility of acquired resistance. Analyze AR expression levels and sequence the AR gene for mutations. |
In Vivo Studies
Issue: Lack of efficacy in reducing tumor growth or other androgen-dependent endpoints.
| Possible Cause | Troubleshooting Step |
| Poor Formulation and Bioavailability | For parenteral administration, consider using vehicles like corn oil or sesame oil for steroidal compounds. For topical application, the choice of vehicle is critical for skin penetration. Ensure the formulation is homogenous. |
| Inadequate Dosing | Perform a dose-response study to determine the optimal dose of this compound. The literature suggests that topical application of this compound may require high concentrations to see a local effect with minimal systemic absorption. |
| Incorrect Route of Administration | This compound was primarily developed for topical application. Systemic administration may lead to different metabolic profiles and efficacy. |
| Animal Model Selection | The hamster flank organ model is a classic model for topical anti-androgen screening. For prostate cancer models, consider the androgen sensitivity of the xenograft. |
| High Variability in Results | Ensure consistent dosing and application techniques. For topical studies, control the area of application and the amount of formulation applied. Use a sufficient number of animals per group to achieve statistical power. |
| Tumor Model Resistance | As with in vitro studies, in vivo models can exhibit resistance mechanisms. Analyze tumors for AR expression, mutations, and splice variants. |
Data Presentation
Table 1: General Comparison of Anti-Androgen Classes
| Characteristic | Steroidal Anti-androgens (e.g., Cyproterone Acetate, this compound) | Non-steroidal Anti-androgens (e.g., Bicalutamide, Enzalutamide) |
| Mechanism of Action | Competitive AR antagonists; may also have progestogenic activity leading to feedback inhibition of androgen production. | Pure AR antagonists. |
| Androgen Receptor Binding | Bind to the ligand-binding domain of the AR. | Bind to the ligand-binding domain of the AR with high affinity. |
| Effect on Testosterone Levels | Can decrease testosterone levels due to antigonadotropic effects. | Can increase testosterone levels due to blockade of hypothalamic AR feedback. |
| Common Resistance Mechanisms | AR overexpression, AR mutations. | AR overexpression, AR mutations, AR splice variants. |
Experimental Protocols
In Vitro Androgen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of this compound for the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (as a source of AR)
-
[3H]-R1881 (radiolabeled synthetic androgen)
-
Unlabeled R1881 (for determining non-specific binding)
-
This compound
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Hydroxyapatite (B223615) slurry
-
Scintillation cocktail and counter
Methodology:
-
Prepare serial dilutions of this compound and unlabeled R1881.
-
In assay tubes, add a fixed concentration of [3H]-R1881.
-
Add increasing concentrations of either unlabeled R1881 (for the standard curve) or this compound.
-
Add a constant amount of rat prostate cytosol to each tube.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Add hydroxyapatite slurry to each tube to bind the receptor-ligand complexes.
-
Wash the pellets to remove unbound radioligand.
-
Add scintillation cocktail to the pellets and measure radioactivity using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of [3H]-R1881 (IC50). The Ki can then be calculated using the Cheng-Prusoff equation.
In Vivo Hamster Flank Organ Assay
Objective: To assess the topical anti-androgenic activity of this compound.
Animal Model: Male golden Syrian hamsters, castrated to remove endogenous androgens.
Materials:
-
This compound
-
Testosterone propionate (B1217596) (or DHT)
-
Vehicle for topical formulation (e.g., ethanol:propylene glycol)
-
Vehicle for androgen administration (e.g., sesame oil)
Methodology:
-
Acclimatize castrated hamsters for at least one week.
-
Administer a daily subcutaneous injection of testosterone propionate to stimulate the growth of the flank organs.
-
Apply a fixed volume of the this compound formulation topically to one flank organ daily. The contralateral flank organ can be treated with the vehicle alone as a control.
-
Continue treatment for a predefined period (e.g., 2-4 weeks).
-
At the end of the study, measure the size of the flank organs (e.g., diameter or area).
-
Euthanize the animals and excise the flank organs for histological analysis and measurement of sebaceous gland area.
-
A significant reduction in the size of the this compound-treated flank organ compared to the vehicle-treated control indicates topical anti-androgenic activity.
Visualizations
Caption: Androgen receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting low efficacy of this compound.
References
Technical Support Center: Enhancing the Percuataneous Absorption of 17α-Propyltestosterone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on enhancing the percutaneous absorption of 17α-propyltestosterone, with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering 17α-propyltestosterone through the skin?
A1: The primary challenge lies in overcoming the barrier function of the outermost layer of the skin, the stratum corneum.[1][2] Like other testosterone (B1683101) derivatives, 17α-propyltestosterone is a lipophilic molecule, but its efficient passage through the hydrophilic and lipophilic layers of the skin to reach systemic circulation can be limited. Key challenges include its molecular weight, solubility, and partitioning behavior between the formulation and the skin.[3]
Q2: What are the most common strategies to enhance the percutaneous absorption of testosterone analogs like 17α-propyltestosterone?
A2: Several strategies can be employed, broadly categorized as:
-
Chemical Permeation Enhancers: These include substances like alcohols (e.g., ethanol (B145695), propylene (B89431) glycol), fatty acids (e.g., oleic acid), sulfoxides (e.g., DMSO), and Azone, which reversibly disrupt the stratum corneum's lipid bilayer.[1]
-
Formulation-Based Approaches: This involves using drug delivery systems such as liposomes, ethosomes, and microemulsions to encapsulate the drug and facilitate its transport across the skin. The formation of eutectic systems with enhancers like menthol (B31143) can also improve skin permeation.
-
Prodrug Approach: Modifying the 17α-propyltestosterone molecule to create a more lipophilic prodrug can enhance its partitioning into the stratum corneum. This temporary modification is designed to be reversed by enzymes in the skin to release the active drug.
Q3: How do I choose the right in vitro skin model for my permeation studies?
A3: The choice of skin model is critical for obtaining reliable and reproducible data. Options include:
-
Human Cadaver Skin: Considered the gold standard for predicting in vivo performance. However, availability and inter-donor variability can be challenges.
-
Animal Skin: Porcine (pig) and rat skin are common alternatives due to structural similarities to human skin.
-
Reconstituted Human Epidermis (RHE) Models: These 3D tissue models offer good reproducibility and are an ethical alternative to animal and human skin.
-
Synthetic Membranes: Useful for initial formulation screening and quality control, but they do not fully mimic the complexity of the skin barrier.
Q4: What are the key parameters to control in an in vitro permeation test (IVPT) using Franz diffusion cells?
A4: To ensure the accuracy and reproducibility of your IVPT data, it is crucial to control several parameters:
-
Temperature: The skin surface temperature should be maintained at 32°C to mimic physiological conditions.
-
Receptor Solution: The receptor medium must maintain sink conditions, meaning the concentration of the drug in the receptor compartment should not exceed 10% of its saturation solubility. The solution should also be degassed to prevent bubble formation.
-
Membrane Integrity: The integrity of the skin membrane should be verified before and after the experiment.
-
Stirring: The receptor solution should be continuously stirred to ensure a uniform concentration.
-
Dosing: A finite dose is typically applied to mimic topical application.
Troubleshooting Guides
Issue 1: High Variability in Permeation Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Skin Samples | Use skin from the same donor and anatomical site for a given experiment. If using multiple donors, account for inter-donor variability in your analysis. Ensure consistent skin thickness by using a dermatome. |
| Air Bubbles in Franz Cell | Carefully fill the receptor chamber to avoid trapping air bubbles between the membrane and the receptor fluid. Degas the receptor solution before use. |
| Inconsistent Dosing | Apply a consistent and accurately measured amount of the formulation to the skin surface for each cell. |
| Temperature Fluctuations | Ensure the water bath or heating block maintains a constant temperature of 32°C throughout the experiment. |
| Membrane Damage | Handle skin samples carefully to avoid punctures or tears. Visually inspect membranes before and after the experiment. |
Issue 2: Low or No Drug Permeation
| Potential Cause | Troubleshooting Steps |
| Poor Drug Solubility in Formulation | Optimize the formulation to ensure the drug is fully dissolved. Consider using co-solvents or solubility enhancers. |
| Sub-optimal Permeation Enhancer | Screen a panel of permeation enhancers from different chemical classes to identify the most effective one for your formulation. Consider synergistic combinations of enhancers. |
| Loss of Sink Conditions | Increase the volume of the receptor chamber or the frequency of sampling to maintain sink conditions. Ensure the drug has adequate solubility in the receptor medium. |
| Drug Binding to Apparatus or Membrane | Perform a mass balance study to determine if the drug is binding to the Franz cell components or the skin membrane. |
| Incorrect Analytical Method | Validate your analytical method (e.g., HPLC) to ensure it has sufficient sensitivity to detect low concentrations of the drug in the receptor fluid. |
Issue 3: Inconsistent In-Vitro Release Testing (IVRT) Results
| Potential Cause | Troubleshooting Steps |
| Inappropriate Membrane Selection | For IVRT, an inert, synthetic membrane is typically used. Ensure the chosen membrane is compatible with the formulation and does not bind the drug. |
| Changes in Formulation Microstructure | IVRT is sensitive to changes in the formulation's physical and chemical properties. Ensure consistent manufacturing processes and storage conditions. |
| Incorrect Sampling Times | For fast-releasing formulations, earlier and more frequent sampling may be necessary to accurately characterize the release profile. |
| Method Not Validated | A thorough method validation is crucial for IVRT, including assessing linearity, precision, and discriminatory power. |
Quantitative Data on Permeation Enhancers for Testosterone
The following table summarizes the enhancement effect of various chemical permeation enhancers on testosterone as a surrogate for 17α-propyltestosterone.
| Permeation Enhancer | Concentration | Fold Increase in Flux (Compared to Control) | Reference |
| Octisalate (OS) | 5% w/v | 2.9 | |
| Propylene Glycol (PG) | 20% v/v | 1.9 | |
| OS + PG + Occlusion | 5% w/v + 20% v/v | 8.7 | |
| Isopropyl Myristate (IPM) | Pre-treatment | > 5 | |
| Dodecylamine | 3% | 10 | |
| Dimethyl Sulfoxide (DMSO) | Not specified | Investigated for enhancing transdermal delivery | |
| Ethanol | 70% (v/v) | Maximum flux achieved | |
| Menthol | Eutectic mixture | Enhanced permeation |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for conducting an in vitro skin permeation study to evaluate the percutaneous absorption of 17α-propyltestosterone from a topical formulation.
-
Membrane Preparation:
-
Excise full-thickness skin from a suitable source (e.g., human cadaver, porcine ear).
-
Carefully remove any subcutaneous fat and underlying tissue.
-
If required, prepare epidermal membranes by heat separation or dermatomed skin using a dermatome to a thickness of approximately 500 µm.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Store the prepared skin frozen until use. Prior to the experiment, thaw the skin and allow it to equilibrate in phosphate-buffered saline (PBS).
-
-
Franz Diffusion Cell Setup:
-
Set up the Franz diffusion cells with a water jacket to maintain the temperature at 32°C.
-
Degas the receptor solution (e.g., PBS with a suitable solubilizing agent like ethanol or Tween 80 to maintain sink conditions) by sonication or vacuum.
-
Fill the receptor chamber with the degassed receptor solution, ensuring there are no air bubbles.
-
Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
Clamp the two chambers together securely.
-
-
Dosing and Sampling:
-
Apply a known quantity of the 17α-propyltestosterone formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.
-
-
Sample Analysis:
-
Analyze the concentration of 17α-propyltestosterone in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Visualizations
Caption: Workflow for an in vitro skin permeation test (IVPT).
Caption: Troubleshooting logic for low permeation in IVPT studies.
Caption: Overview of strategies to enhance percutaneous absorption.
References
Technical Support Center: Topterone Studies and the Hamster Flank Organ Model
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the limitations of the hamster flank organ model in studies of the anti-androgen, Topterone.
Frequently Asked Questions (FAQs)
Q1: Why is the hamster flank organ a commonly used model for studying anti-androgens like this compound?
The hamster flank organ is a well-established model for screening compounds with potential anti-androgenic activity. This is because the flank organs are rich in sebaceous glands that are highly sensitive to androgens.[1][2] The size of the sebaceous glands and the pigmented spot of the organ are androgen-dependent, providing a measurable endpoint to assess the efficacy of anti-androgens.
Q2: What is the primary limitation of the hamster flank organ model for predicting the clinical efficacy of this compound in humans?
The principal limitation is the discrepancy in sensitivity to anti-androgens between the hamster flank organ and human sebaceous glands.[2] The hamster flank organ's sebaceous glands are apparently more sensitive to anti-androgens than human sebaceous glands. This can lead to promising preclinical results in the hamster model that do not translate to clinical efficacy in humans. For instance, this compound (as 17-alpha-propyltestosterone) showed potent anti-androgenic activity in the hamster model but was found to be ineffective in reducing sebum excretion rate or improving acne in human clinical trials.
Q3: Does the route of administration impact the results in the hamster flank organ model?
Yes, the route of administration is a critical factor. While the model is often used for topical application to assess local anti-androgenic effects, studies have shown that topically applied substances can have systemic effects. This can complicate the interpretation of results, as it may be unclear whether the observed effects are due to local action or systemic absorption and distribution of the compound. For example, topical application of finasteride (B1672673) and flutamide (B1673489) on one flank organ led to effects on the contralateral, untreated organ, indicating systemic activity.[3]
Q4: Is measuring the pigmented spot of the flank organ a reliable indicator of sebaceous gland activity?
Measuring the diameter of the pigmented spot is a common and convenient endpoint, but it may not be a consistently reliable indicator of the underlying sebaceous gland response.[4] Studies have shown that the pigmented spot and the sebaceous glands can respond independently to hormonal stimulation. Therefore, a reduction in the pigmented area does not always correlate with a proportional decrease in sebaceous gland size or activity. Histological analysis of the sebaceous glands is considered a more accurate method for assessing anti-androgenic effects.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Promising results with this compound in the hamster flank organ model, but failed human clinical trials for acne. | Species-specific differences in sebaceous gland sensitivity. The hamster flank organ is more sensitive to anti-androgens than human sebaceous glands. | Consider alternative models. Supplement hamster data with in vitro studies using human sebocytes or consider other animal models that may have better predictive validity for human clinical outcomes. |
| Inconsistent results when measuring the pigmented spot as the primary endpoint. | Dissociation between pigmented spot and sebaceous gland response. The pigmented spot and sebaceous glands can respond differently to hormonal stimuli. | Employ more direct measurement techniques. Use histological methods like planimetry to quantify sebaceous gland size or ultrasound for in vivo monitoring. |
| Observed effects on the contralateral (untreated) flank organ after unilateral topical application. | Systemic absorption of the test compound. Topically applied anti-androgens can be absorbed systemically and exert effects beyond the application site. | Include systemic controls. Administer the compound systemically (e.g., subcutaneously) in a separate group to differentiate between local and systemic effects. Monitor for systemic anti-androgenic effects by measuring the weight of androgen-dependent organs like the prostate and seminal vesicles. |
| Difficulty in translating effective doses from the hamster model to human studies. | Differences in percutaneous absorption and metabolism. The skin permeability and metabolic pathways of this compound can differ significantly between hamsters and humans. | Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies in both species. Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to better inform dose selection for clinical trials. |
Data Presentation
Table 1: Comparison of this compound (17-alpha-propyltestosterone) Effects in Hamster Flank Organ vs. Human Clinical Trials
| Parameter | Hamster Flank Organ Model | Human Clinical Trials (Acne) | Reference |
| Efficacy | Potent anti-androgenic activity, causing regression of the flank organ. | Ineffective in reducing sebum excretion rate or the number of inflammatory acne lesions. | |
| Percutaneous Absorption | Poor (approximately 1.0% of the dose) | Good (approximately 7.7% of the dose) | |
| Primary Limitation | Higher sensitivity of sebaceous glands to anti-androgens compared to humans. | Lack of clinical efficacy despite good skin penetration. |
Table 2: Quantitative Endpoints for Assessing Anti-Androgenic Activity
| Endpoint | Hamster Flank Organ Model | Human Studies | Methodology | Reference |
| Sebaceous Gland Size | Reduction in size/volume | Not directly measured in vivo | Histological planimetry, Ultrasound | |
| Sebum Production | Not a primary endpoint | Sebum Excretion Rate (SER) | Sebumeter® | |
| Pigmented Spot Size | Reduction in diameter | Not applicable | Caliper measurement | |
| Androgen Receptor Binding | IC50 determination | IC50 determination (in vitro) | Competitive binding assays |
Experimental Protocols
Hamster Flank Organ Assay for Anti-Androgens
This protocol provides a general framework for assessing the topical anti-androgenic activity of a compound like this compound.
1. Animal Model:
-
Species: Male Syrian golden hamsters (Mesocricetus auratus).
-
Age: 10-12 weeks old.
-
Housing: Individual housing in a temperature and light-controlled environment.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. Experimental Groups:
-
Group 1 (Control): Vehicle-treated.
-
Group 2 (Positive Control): Treated with a known anti-androgen (e.g., cyproterone (B1669671) acetate).
-
Group 3 (Test Article): Treated with this compound at various concentrations.
3. Treatment:
-
Route: Topical application to one flank organ. The contralateral organ can serve as an internal control or be treated with the vehicle.
-
Frequency: Daily application for a period of 2-4 weeks.
-
Application: Apply a fixed volume of the test solution using a micropipette.
4. Endpoint Measurement:
-
Flank Organ Size: Measure the largest diameter of the pigmented spot using calipers at baseline and at regular intervals throughout the study.
-
Histology: At the end of the study, euthanize the animals and excise the flank organs. Fix the tissues in formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E).
-
Planimetry: Quantify the total area of sebaceous glands in the histological sections using image analysis software.
Measurement of Sebum Excretion Rate (SER) in Humans
This protocol outlines the use of a Sebumeter® for quantifying sebum production on the skin.
1. Subject Preparation:
-
Subjects should avoid washing the test area (typically the forehead) for at least 2-4 hours before the measurement.
-
Subjects should be in a relaxed state in a room with controlled temperature and humidity for at least 30 minutes prior to the measurement.
2. Measurement Procedure:
-
Device: Sebumeter® (e.g., SM 815, Courage + Khazaka).
-
Measurement Principle: The device uses a special tape that becomes transparent upon contact with skin lipids. The transparency is measured photometrically and corresponds to the amount of sebum.
-
Application:
-
Cleanse a defined area of the forehead with an alcohol swab to remove existing sebum.
-
Wait for a specified period (e.g., 60 minutes) to allow for sebum re-accumulation.
-
Press the Sebumeter® cassette firmly onto the test area for a standardized duration (e.g., 30 seconds).
-
Insert the cassette into the device for analysis.
-
-
Data Expression: The results are typically expressed as micrograms of sebum per square centimeter of skin (µg/cm²).
Mandatory Visualizations
Androgen Signaling Pathway in Sebocytes
References
- 1. imavita.com [imavita.com]
- 2. Guess What! - ESTP Case 8 [eurotoxpath.org]
- 3. Local and systemic reduction by topical finasteride or flutamide of hamster flank organ size and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effect of testosterone on pigmented spot, sebaceous glands and hair follicles in the Syrian hamster flank organ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Topterone Therapeutic Index Enhancement Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to improve the therapeutic index of Topterone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (also known as 17α-propyltestosterone or WIN-17665) is a steroidal antiandrogen.[1][2] Its primary mechanism of action is to competitively inhibit the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone, to the cytosolic androgen receptor.[3] This binding prevents the receptor from translocating to the nucleus and modulating gene expression, thereby blocking androgenic effects in target tissues.[3] Although developed for topical administration, it was never marketed due to poor effectiveness.[1]
Q2: What is the "therapeutic index" and why is it important for drugs like this compound?
The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is typically defined as the ratio of the dose of a drug that causes toxicity to the dose that produces the desired therapeutic effect. A high TI indicates a wide margin between the effective and toxic doses, suggesting a safer drug. For a topical antiandrogen like this compound, a favorable therapeutic index would mean high local efficacy in the skin with minimal systemic side effects.
Q3: What are the potential systemic side effects associated with steroidal antiandrogens?
Systemic absorption of steroidal antiandrogens can lead to a range of adverse effects due to hormonal disruption. While specific data for this compound is limited, side effects associated with androgens and antiandrogens can include gynecomastia (breast enlargement in males), alterations in libido, and potential effects on liver function and clotting factors. Additionally, cardiovascular effects such as increased blood pressure have been associated with some testosterone-based therapies.
Q4: What general strategies can be employed to improve the therapeutic index of a topical drug like this compound?
Several formulation and drug delivery strategies can be explored to enhance the therapeutic index of topical drugs by increasing local concentration and minimizing systemic absorption. These include:
-
Prodrug Formulations: Modifying the this compound molecule to create an inactive prodrug that is converted to the active form by enzymes present in the target tissue (e.g., skin).
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and targeted delivery to specific skin layers, thereby enhancing local efficacy and reducing systemic exposure.
-
Advanced Formulation Techniques: Utilizing techniques like solid dispersions or lipid-based formulations can improve the drug's dissolution and penetration into the skin, potentially allowing for lower effective doses.
Troubleshooting Guides
Issue 1: Low Efficacy of this compound in in vitro Skin Models
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Poor solubility of this compound in the vehicle. | Optimize the vehicle composition. Consider using penetration enhancers or solubilizing agents. | Protocol 1: Vehicle Optimization for Topical Delivery |
| Insufficient penetration through the stratum corneum. | Employ nanoparticle encapsulation or develop a prodrug of this compound with enhanced lipophilicity. | Protocol 2: Preparation and Characterization of this compound-Loaded Nanoparticles Protocol 3: Synthesis and Evaluation of a this compound Prodrug |
| Rapid metabolism of this compound in skin cells. | Co-administer with a metabolic inhibitor (for experimental purposes) to assess the impact of metabolism. | Conduct a time-course experiment to measure this compound concentration in skin homogenates over time. |
Issue 2: Evidence of Systemic Absorption in Animal Models
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| High drug concentration in the formulation leading to excessive passive diffusion. | Reduce the concentration of this compound in the formulation and re-evaluate efficacy and systemic levels. | Perform a dose-ranging study in an appropriate animal model, measuring both local and systemic drug concentrations. |
| Formulation vehicle enhances systemic uptake. | Modify the vehicle to favor retention in the epidermis and dermis. | Protocol 1: Vehicle Optimization for Topical Delivery (with a focus on reducing systemic absorption). |
| Drug properties favor systemic distribution. | Utilize a targeted delivery approach, such as antibody-drug conjugates (if a specific skin target is identified) or peptide-drug conjugates. | This would require significant further research to identify suitable targets and develop the conjugate. |
Experimental Protocols
Protocol 1: Vehicle Optimization for Topical Delivery
-
Objective: To identify a vehicle that maximizes this compound's solubility and skin penetration while minimizing systemic absorption.
-
Materials: this compound, various solvents (e.g., ethanol, propylene (B89431) glycol, isopropyl myristate), emulsifiers, and gelling agents.
-
Methodology:
-
Prepare a series of formulations with varying compositions of solvents, emulsifiers, and gelling agents.
-
Determine the saturation solubility of this compound in each vehicle.
-
Apply the formulations to an in vitro skin model (e.g., Franz diffusion cell with excised human or animal skin).
-
Measure the amount of this compound that permeates through the skin over a 24-hour period.
-
Analyze the drug concentration in the receptor fluid to assess systemic absorption potential.
-
Protocol 2: Preparation and Characterization of this compound-Loaded Nanoparticles
-
Objective: To encapsulate this compound in a nanoparticle system to improve its delivery to the skin.
-
Materials: this compound, biodegradable polymers (e.g., PLGA), lipids (for liposomes), and appropriate solvents and surfactants.
-
Methodology:
-
Prepare this compound-loaded nanoparticles using a suitable method (e.g., solvent evaporation for PLGA nanoparticles, thin-film hydration for liposomes).
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency using techniques like dynamic light scattering and HPLC.
-
Perform in vitro drug release studies to determine the release profile of this compound from the nanoparticles.
-
Evaluate the skin penetration of the nanoparticle formulation using the Franz diffusion cell method as described in Protocol 1.
-
Protocol 3: Synthesis and Evaluation of a this compound Prodrug
-
Objective: To synthesize a prodrug of this compound that can be activated by skin enzymes.
-
Materials: this compound, a promoiety with an ester linkage (e.g., an amino acid or a short peptide), and necessary reagents for chemical synthesis.
-
Methodology:
-
Synthesize the this compound prodrug by creating an ester linkage at the 17-hydroxyl group.
-
Purify and characterize the synthesized prodrug using techniques like NMR and mass spectrometry.
-
Assess the stability of the prodrug in buffer and plasma.
-
Incubate the prodrug with skin homogenates or primary keratinocytes to confirm its conversion to active this compound.
-
Evaluate the skin penetration and efficacy of the prodrug using in vitro models.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for this compound
| Strategy | Potential Advantages | Potential Disadvantages | Key Experimental Readouts |
| Vehicle Optimization | Simpler and more cost-effective to develop. | May have limited ability to significantly alter the therapeutic index. | Skin permeation rate, systemic drug levels in animal models. |
| Nanoparticle Encapsulation | Improved solubility and stability, potential for targeted delivery. | More complex and costly manufacturing process. | Particle size, encapsulation efficiency, in vitro drug release, cellular uptake. |
| Prodrug Synthesis | Can provide highly specific targeting to tissues with the activating enzymes. | Requires extensive chemical synthesis and characterization; potential for incomplete conversion. | Prodrug stability, conversion rate in target tissue, in vitro and in vivo efficacy. |
Visualizations
Caption: Mechanism of action of this compound as a competitive antagonist of the androgen receptor.
Caption: Experimental workflow for the synthesis and evaluation of a this compound prodrug.
Caption: Conceptual diagram of a nanoparticle-based delivery strategy for this compound.
References
Validation & Comparative
A Comparative In Vitro Analysis of Topterone and Finasteride
An objective examination of the biochemical properties and mechanisms of action of Topterone and Finasteride (B1672673), supported by available in vitro experimental data.
This guide provides a detailed comparative analysis of this compound and Finasteride, two compounds with distinct mechanisms of antiandrogenic action. The following sections present a summary of their effects on key molecular targets, detailed experimental protocols for relevant in vitro assays, and visual representations of their signaling pathways and experimental workflows.
Data Presentation
The in vitro activities of this compound and Finasteride are summarized below. Quantitative data for Finasteride's inhibition of 5α-reductase is available, while data for this compound is primarily qualitative, focusing on its interaction with the androgen receptor.
Table 1: Comparative In Vitro Activity of this compound and Finasteride
| Parameter | This compound (WIN-17665) | Finasteride |
| Primary Target | Androgen Receptor (AR) | 5α-reductase type II |
| Mechanism of Action | Competitive antagonist of the androgen receptor. | Competitive inhibitor of the 5α-reductase enzyme. |
| 5α-Reductase Inhibition (IC50) | No in vitro data available. | Potent inhibitor, particularly of type II. |
| Androgen Receptor Binding | Binds to the cytosolic androgen receptor, inhibiting the action of dihydrotestosterone (B1667394) (DHT). | Does not inhibit the binding of DHT to the androgen receptor[1]. |
Table 2: In Vitro 5α-Reductase Type II Inhibition Data for Finasteride
| Enzyme Source | IC50 Value | Reference |
| Human Prostate | 1 ng/mL | [1] |
| Not Specified | 4.2 nM | MedchemExpress |
Mechanism of Action
This compound , also known as 17α-propyltestosterone, is a steroidal antiandrogen[2]. Its primary mechanism of action is to compete with androgens, such as dihydrotestosterone (DHT), for binding to the androgen receptor (AR) in target cells. By binding to the AR, this compound prevents the receptor's activation by endogenous androgens, thereby inhibiting the transcription of androgen-responsive genes. In vitro studies have shown that this compound inhibits the stimulation of hamster flank organ development by both testosterone (B1683101) and dihydrotestosterone, indicating its direct antiandrogenic effect at the receptor level. Notably, it has been observed that topical application of this compound did not significantly affect testosterone metabolism in hamster flank organs, suggesting it is not a potent inhibitor of 5α-reductase.
Finasteride is a synthetic 4-azasteroid compound that acts as a potent and specific inhibitor of 5α-reductase, particularly the type II isozyme. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Finasteride's mechanism involves acting as a competitive inhibitor, binding to the 5α-reductase enzyme and preventing testosterone from accessing the active site. This leads to a significant reduction in DHT levels in target tissues. Unlike this compound, Finasteride does not bind to the androgen receptor and therefore does not directly antagonize the effects of androgens at the receptor level[1]. Its antiandrogenic effects are solely due to the reduction of DHT production.
Signaling Pathway Diagrams
References
Efficacy of Topterone compared to other steroidal antiandrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Topterone, a steroidal antiandrogen, with other compounds in its class. The information is supported by available preclinical experimental data, with a focus on methodologies and quantitative outcomes where possible.
Introduction to this compound
This compound, also known as 17α-propyltestosterone (WIN-17665), is a steroidal antiandrogen that was developed for topical application.[1] Despite its initial promise, it was never commercially marketed due to limited effectiveness in clinical trials.[1] Its mechanism of action involves binding to the cytosolic androgen receptor, which in turn inhibits the action of dihydrotestosterone (B1667394) (DHT), the most potent endogenous androgen.[2]
Comparative Efficacy in Preclinical Models
Table 1: Qualitative Comparison of this compound and Other Steroidal Antiandrogens in the Hamster Flank Organ Model
| Compound | Class | Route of Administration | Observed Effect on Hamster Flank Organ | Systemic Effects | Reference |
| This compound | Steroidal Antiandrogen | Topical | Inhibition of testosterone (B1683101) and DHT-induced growth | Minimal systemic antiandrogenic or progestational response at high doses | [2] |
| Cyproterone (B1669671) Acetate (B1210297) | Steroidal Antiandrogen | Topical | Bilateral reduction in flank organ size | Significant reduction in seminal vesicle weight, indicating systemic absorption | [3] |
| Spironolactone (B1682167) | Steroidal Antiandrogen | Topical | Significant reduction in the size of the treated flank organ only | No significant change in contralateral flank organ or seminal vesicle weight, indicating local action |
Mechanism of Action: Androgen Receptor Signaling
Steroidal antiandrogens like this compound exert their effects by interfering with the androgen signaling pathway. In target cells, testosterone is converted to the more potent dihydrotestosterone (DHT) by the enzyme 5α-reductase. DHT then binds to the androgen receptor (AR) in the cytoplasm. This complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of androgen-dependent genes.
This compound, as a competitive antagonist, binds to the androgen receptor, preventing the binding of DHT and subsequent downstream signaling.
Experimental Protocols
The hamster flank organ assay is a cornerstone for the preclinical evaluation of topical antiandrogens. The general protocol is as follows:
Objective: To assess the ability of a topically applied compound to inhibit androgen-stimulated growth of the hamster flank organ.
Animals: Male golden Syrian hamsters are typically used. They are often castrated to remove endogenous androgen sources and then treated with a controlled dose of an androgen like testosterone or DHT to stimulate flank organ growth.
Procedure:
-
Animal Preparation: Animals are acclimatized, and bilateral castration is performed.
-
Androgen Stimulation: A systemic androgen, such as testosterone propionate, is administered subcutaneously to stimulate the growth of the flank organs.
-
Topical Treatment: The test compound (e.g., this compound) is dissolved in a suitable vehicle (e.g., ethanol-propylene glycol) and applied topically to one of the flank organs daily for a specified period. The contralateral organ may be left untreated or treated with the vehicle alone to serve as a control.
-
Measurement: The size of the flank organs is measured at regular intervals. This can be done by measuring the diameter of the pigmented spot or by more sophisticated methods like planimetry.
-
Endpoint Analysis: At the end of the study, the animals are euthanized, and the flank organs are excised and weighed. Histological analysis may also be performed to assess changes in sebaceous gland size and number.
Conclusion
This compound is a steroidal antiandrogen that functions by competitively inhibiting the androgen receptor. Preclinical data from the hamster flank organ model indicates its potential for topical antiandrogenic activity with limited systemic side effects. However, a lack of direct, head-to-head comparative studies with other steroidal antiandrogens like cyproterone acetate and spironolactone makes a definitive quantitative assessment of its relative efficacy challenging. The provided experimental framework for the hamster flank organ assay serves as a basis for designing future comparative studies to elucidate the precise efficacy of this compound relative to other established and novel antiandrogens.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of 17 alpha-propyltestosterone in inhibiting hamster flank organ development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiandrogenic effects of topically applied spironolactone on the hamster flank organ - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Topterone's Antiandrogenic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antiandrogenic effects of Topterone with other alternative compounds. The information is compiled from various preclinical studies, offering insights into the methodologies used to validate antiandrogenic activity and the relative efficacy of these compounds. While direct head-to-head comparative studies with extensive quantitative data for this compound are limited in the publicly available literature, this guide synthesizes the available information to support research and development in this area.
Mechanism of Action: Androgen Signaling and its Inhibition
Androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), exert their effects by binding to the androgen receptor (AR). Upon ligand binding, the AR translocates to the nucleus, where it functions as a transcription factor, regulating the expression of genes responsible for the development and maintenance of male characteristics and the function of androgen-sensitive tissues like the prostate and sebaceous glands.
Antiandrogens interfere with this signaling pathway through various mechanisms. Steroidal antiandrogens, like this compound and cyproterone (B1669671) acetate (B1210297), directly compete with androgens for binding to the AR. Non-steroidal antiandrogens, such as flutamide (B1673489), also act as AR antagonists. Another class of drugs, 5α-reductase inhibitors, prevent the conversion of testosterone to the more active DHT.
Figure 1. Mechanism of androgen action and inhibition by antiandrogens.
Comparative In Vivo Efficacy of Antiandrogens
The antiandrogenic potential of this compound has been primarily evaluated in two key animal models: the hamster flank organ assay for topical activity and the Hershberger bioassay in rats for systemic effects. The following tables summarize the available data for this compound and provide a quantitative comparison with other well-established antiandrogens, flutamide and cyproterone acetate, in similar preclinical models. It is important to note that the data for flutamide and cyproterone acetate are sourced from different studies and may not represent a direct comparison under identical experimental conditions.
Topical Antiandrogenic Effects in the Hamster Flank Organ Model
The hamster flank organ is a sebaceous gland-rich structure that is highly sensitive to androgens, making it an excellent model for assessing the topical activity of antiandrogens. The size of the flank organ and its sebaceous glands decreases in response to effective antiandrogen treatment.
| Compound | Animal Model | Dosage/Concentration | Route | Key Findings | Quantitative Data (where available) | Reference |
| This compound | Castrated, testosterone-stimulated hamsters | Not specified in abstracts | Topical | Inhibited testosterone- and DHT-induced growth of the flank organ. | Data not available in abstracts. Described as potent. | [1][2] |
| Flutamide | Hamsters | 100 µ g/day | Topical | Significant reduction in the size of sebaceous glands in both treated and untreated contralateral flank organs, indicating systemic absorption. | ~50% reduction in sebaceous gland area. | [3] |
| Cyproterone Acetate | Testosterone-stimulated female hamsters | 200 µ g/day | Topical | Dose-dependent bilateral decrease in the mass of androgen-stimulated flank organ hair. | Significant reduction in hair mass (quantitative data not specified in abstract). | [4] |
Systemic Antiandrogenic Effects in the Rat Hershberger Bioassay
The Hershberger bioassay is a standardized in vivo screening assay for androgenic and antiandrogenic properties of a substance. It is based on the weight changes of five androgen-dependent tissues in castrated male rats.
| Compound | Animal Model | Dosage/Concentration | Route | Key Findings | Quantitative Data (where available) | Reference |
| This compound | Rats | Not specified in abstracts | Systemic (parenteral) | Demonstrated antiandrogenic and progestational activity. | Data not available in abstracts. | [2] |
| Flutamide | Castrated, testosterone-stimulated rats | 10 mg/kg/day | Oral gavage | Significant decrease in the weights of ventral prostate and seminal vesicles. | Ventral Prostate: ~40% reduction; Seminal Vesicles: ~35% reduction. | |
| Cyproterone Acetate | Intact adult rats | 10 mg/kg/day | Subcutaneous | Stronger inhibitory effect on prostate and seminal vesicle weight compared to flutamide in intact rats. | Significant reduction in prostate and seminal vesicle weights (specific percentages not provided). |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. The following sections outline the general protocols for the two primary in vivo assays used to validate the antiandrogenic effects of this compound and its comparators.
Hamster Flank Organ Assay
This assay is designed to evaluate the topical antiandrogenic activity of a compound.
Figure 2. Workflow for the hamster flank organ assay.
Methodology:
-
Animal Model: Immature castrated male hamsters or female hamsters are often used. Castration removes the influence of endogenous androgens.
-
Androgen Stimulation: To induce the growth of the flank organs, animals are treated with an androgen, typically testosterone or dihydrotestosterone, administered systemically.
-
Test Compound Administration: The test compound, dissolved in a suitable vehicle, is applied topically to one of the flank organs. The contralateral organ is treated with the vehicle alone and serves as a control.
-
Treatment Duration: The treatment period usually lasts for several weeks to allow for observable changes in the flank organ size.
-
Endpoint Measurement: The primary endpoint is the size of the flank organ, which can be measured using calipers. For a more detailed analysis, the animals are euthanized, and the flank organs are excised for histological examination to measure the size of the sebaceous glands.
-
Data Analysis: The size of the treated flank organ (or its sebaceous glands) is compared to that of the vehicle-treated contralateral organ. A significant reduction in size indicates topical antiandrogenic activity.
Hershberger Bioassay
This assay is the gold standard for assessing the systemic antiandrogenic or androgenic potential of a chemical.
References
- 1. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Local and systemic reduction by topical finasteride or flutamide of hamster flank organ size and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stimulation of hair growth in the flank organs of female hamsters by subcutaneous testosterone propionate and its inhibition by topical cyproterone acetate: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Topterone's Cross-Reactivity with Steroid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Topterone
This compound (also known as Win 17,665) is a steroidal antiandrogen that was developed for topical application.[1][2] Its primary mechanism of action is the competitive inhibition of the androgen receptor, thereby blocking the effects of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2] In addition to its antiandrogenic properties, this compound has been observed to possess progestational activity, indicating a degree of cross-reactivity with the progesterone (B1679170) receptor.[2] Understanding the broader cross-reactivity profile is crucial for predicting its therapeutic efficacy and potential side effects.
Comparative Binding Affinity of Steroids
To contextualize the potential binding profile of this compound, the following table summarizes the relative binding affinities (RBAs) of various natural and synthetic steroids for the androgen and progesterone receptors. The data is compiled from various studies and serves as a reference for comparing the selectivity of different compounds.
Table 1: Comparative Relative Binding Affinity (RBA) of Selected Steroids for Androgen and Progesterone Receptors
| Compound | Androgen Receptor (AR) RBA (%) | Progesterone Receptor (PR) RBA (%) | Reference Compound | Source |
| Dihydrotestosterone (DHT) | 100 | - | DHT | [3] |
| Testosterone | 50-100 | Low | DHT | |
| Progesterone | Low | 100 | Progesterone | |
| Norgestimate | 0.3 | 100 | DHT, Progesterone | |
| 3-keto norgestimate | 2.5 | 500 | DHT, Progesterone | |
| Levonorgestrel | 22 | 500 | DHT, Progesterone | |
| Gestodene | 15.5 | 900 | DHT, Progesterone | |
| 3-keto desogestrel | 11.8 | 900 | DHT, Progesterone | |
| Cyproterone Acetate | High | High | - |
Note: RBA values can vary depending on the experimental conditions and tissues used.
Steroid Receptor Signaling Pathways
The interaction of a steroid with its receptor initiates a cascade of events that ultimately leads to changes in gene expression. The following diagrams illustrate the generalized signaling pathways for the androgen, progesterone, glucocorticoid, and mineralocorticoid receptors.
References
A Comparative Analysis of Topterone and Flutamide: Mechanism of Action in Androgen Receptor Antagonism
For Immediate Release
This guide provides a detailed comparison of the mechanisms of action of two distinct androgen receptor antagonists: the steroidal, topically administered Topterone and the non-steroidal, orally administered flutamide (B1673489). This document is intended for researchers, scientists, and drug development professionals engaged in the study of antiandrogen therapies.
Introduction to this compound and Flutamide
This compound (17α-propyltestosterone) is a steroidal antiandrogen developed for topical application to treat androgen-dependent skin conditions.[1][2] Due to its localized action, it was designed to minimize systemic side effects. Flutamide, on the other hand, is a non-steroidal antiandrogen (NSAA) used orally, primarily in the treatment of prostate cancer.[3][4] It functions as a competitive antagonist at the androgen receptor, thereby blocking the effects of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[5] Flutamide itself is a prodrug, which is rapidly metabolized into its more potent active form, 2-hydroxyflutamide.
Comparative Mechanism of Action
Both this compound and flutamide exert their effects by competitively inhibiting the binding of androgens to the androgen receptor (AR). However, their chemical nature, route of administration, and metabolic activation differ significantly.
Flutamide acts as a pure competitive antagonist. Upon oral administration, it is converted to 2-hydroxyflutamide. This active metabolite competes with testosterone and DHT for the ligand-binding domain of the AR in the cytoplasm of target cells. This binding prevents the conformational change in the receptor that is necessary for its translocation into the nucleus, thereby inhibiting the transcription of androgen-responsive genes that promote cell growth and proliferation.
This compound , being a testosterone derivative, is a steroidal antiandrogen. When applied topically, it is thought to directly compete with DHT for binding to the androgen receptors within the sebaceous glands and other skin structures. This localized competitive inhibition reduces the androgen-stimulated processes in the skin. When administered systemically in animal studies, this compound has demonstrated not only antiandrogenic effects but also progestational activity.
Quantitative Pharmacological Data
| Compound | Receptor | Ki (nM) | IC50 (nM) | Species |
| Flutamide | Androgen Receptor | 1275 | - | Rat (anterior pituitary) |
| 2-Hydroxyflutamide | Androgen Receptor | 55 - 205 | - | Rat (various tissues) |
| 2-Hydroxyflutamide | - | - | 50 | Rat (adenohypophysial cells) |
Data compiled from Simard et al., 1986.
Signaling Pathway and Drug Intervention
The following diagram illustrates the androgen receptor signaling pathway and the points of intervention for both this compound and flutamide.
Caption: Androgen Receptor Signaling Pathway and Antagonist Action.
Experimental Protocols
The characterization of androgen receptor antagonists like this compound and flutamide involves several key experimental assays.
Competitive Androgen Receptor Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen (e.g., ³H-DHT) for binding to the androgen receptor.
Protocol Outline:
-
Receptor Preparation: A source of androgen receptors is prepared, typically from the cytosol of androgen-sensitive tissues (e.g., rat prostate) or using a recombinant human androgen receptor.
-
Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., ³H-DHT) and varying concentrations of the test compound (this compound or flutamide).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through methods like dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant) can be calculated.
Androgen Receptor Reporter Gene Assay
This cell-based assay measures the functional consequence of androgen receptor binding by quantifying the transcription of a reporter gene under the control of an androgen-responsive promoter.
Protocol Outline:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., PC-3, CHO, or MCF7) is cultured. The cells are transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) downstream of an androgen-responsive promoter (e.g., MMTV). Stable cell lines that constitutively express both constructs can also be used.
-
Compound Treatment: The transfected cells are treated with a known androgen (e.g., DHT) to induce reporter gene expression. To test for antagonistic activity, cells are co-treated with the androgen and varying concentrations of the test compound (this compound or flutamide).
-
Cell Lysis and Assay: After a suitable incubation period (e.g., 24 hours), the cells are lysed. The activity of the reporter enzyme (e.g., luciferase) in the cell lysate is measured using a luminometer after the addition of the appropriate substrate.
-
Data Analysis: A decrease in the androgen-induced reporter gene activity in the presence of the test compound indicates antagonistic activity. Dose-response curves are generated to determine the IC50 value of the antagonist.
Summary of Comparison
| Feature | This compound | Flutamide |
| Chemical Class | Steroidal Antiandrogen | Non-steroidal Antiandrogen |
| Administration | Topical | Oral |
| Form | Active Drug | Prodrug |
| Active Form | This compound | 2-Hydroxyflutamide |
| Mechanism | Competitive AR Antagonist | Competitive AR Antagonist |
| Systemic Effects | Minimal (topical use); Progestational (systemic) | Antiandrogenic |
| Primary Use | Investigational for skin conditions | Prostate Cancer |
References
Validation of Topterone's Preclinical Findings: A Cross-Species Comparison
For Researchers, Scientists, and Drug Development Professionals
Topterone (17α-propyltestosterone), a steroidal antiandrogen, demonstrated notable topical efficacy in early preclinical studies, primarily utilizing the hamster flank organ model. However, its development was halted due to insufficient effectiveness in later stages. This guide provides a comprehensive comparison of this compound's pharmacological profile across species, validating the initial hamster model findings and offering insights into its translational potential. We present a synthesis of available data, detailed experimental methodologies, and a look at a modern topical antiandrogen to provide context.
Comparative Efficacy of this compound: A Multi-Species Overview
Systemic administration of this compound revealed both anti-androgenic and progestational activities. The following tables summarize the key quantitative findings from studies in hamsters, rats, and rabbits, providing a comparative perspective on its endocrine profile.
Table 1: Anti-Androgenic Activity of this compound
| Species | Model | Administration | Dosage | Key Findings | Reference |
| Hamster | Flank Organ Model | Topical | 0.25 mg/day | Significant reduction in the area of treated flank organs and sebaceous glands.[1] | Ferrari et al., 1980 |
| Rat | Castrated, Testosterone-stimulated | Subcutaneous | 10 mg/kg/day | Significant reduction in ventral prostate and seminal vesicle weights. | Ferrari et al., 1980 |
| Rabbit | Immature, Castrated | Subcutaneous | 10 mg/kg/day | Minimal to no anti-androgenic effect observed on accessory sex glands. | Ferrari et al., 1980 |
Table 2: Progestational Activity of this compound
| Species | Model | Administration | Dosage | Key Findings | Reference |
| Rabbit | Estrogen-primed, Immature | Subcutaneous | 32 mg/kg/day | Minimal progestational response observed.[2] | Ferrari et al., 1980 |
| Rat | N/A | N/A | N/A | Data not available | N/A |
| Hamster | N/A | N/A | N/A | Data not available | N/A |
In-Depth Look: Key Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the pivotal experiments are provided below.
Hamster Flank Organ Assay
The hamster flank organ, a sebaceous gland-rich structure, is a well-established model for screening topical anti-androgens.[3][4]
Objective: To assess the topical anti-androgenic activity of a compound.
Animals: Male Syrian golden hamsters, castrated to eliminate endogenous androgens.
Procedure:
-
Animals are treated daily with a systemic androgen, such as testosterone (B1683101) propionate, to stimulate the growth of the flank organs.
-
The test compound (e.g., this compound) is applied topically to one flank organ, while the contralateral organ receives the vehicle as a control.
-
Treatment continues for a predefined period, typically 2-3 weeks.
-
At the end of the study, the size (area or volume) of both flank organs is measured. The size of the sebaceous glands within the flank organ can also be assessed histologically.
Primary Endpoint: A significant reduction in the size of the treated flank organ compared to the vehicle-treated control organ indicates topical anti-androgenic activity.
Rat Sebaceous Gland Suppression Assay
This model evaluates the effect of systemically or topically administered compounds on sebaceous gland size and sebum production in rats.[5]
Objective: To determine the effect of a compound on sebaceous gland activity.
Animals: Male rats, often castrated and treated with testosterone to standardize androgen levels.
Procedure:
-
The test compound is administered either systemically (e.g., subcutaneous injection) or topically to a defined area of the skin.
-
A control group receives the vehicle.
-
After a set treatment period, skin biopsies are taken from the treated and control areas.
-
The size and number of sebaceous glands are quantified through histological analysis. Sebum production can also be measured by collecting skin surface lipids.
Primary Endpoint: A decrease in sebaceous gland size or sebum production in the treated group compared to the control group.
Rabbit Progestational Activity Assay (Clauberg Test)
This classic bioassay is used to determine the progestational activity of a compound.
Objective: To assess the ability of a compound to induce progestational changes in the endometrium.
Animals: Immature female rabbits, primed with estrogen.
Procedure:
-
Rabbits are first treated with an estrogen to induce endometrial proliferation.
-
Following estrogen priming, the test compound is administered.
-
A positive control (e.g., progesterone) and a vehicle control are included.
-
After several days of treatment, the animals are euthanized, and the uteri are examined histologically for progestational changes (e.g., glandular proliferation and secretion).
Primary Endpoint: The degree of endometrial transformation is scored, with a higher score indicating greater progestational activity.
Visualizing the Mechanism: Signaling Pathways and Workflows
To understand how this compound exerts its effects, it is crucial to visualize the underlying molecular pathways and experimental processes.
References
- 1. Individual Article: Clascoterone Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of the hamster flank organ test for the screening of anti-androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphometric studies of the hamster flank organ: an improved model to evaluate pharmacologic effects on sebaceous glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local suppression of sebum secretion in rats by topical cyproterone acetate in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of Topterone and Cyproterone Acetate for Antiandrogenic Research
For researchers and drug development professionals in the field of endocrinology and dermatology, understanding the nuances of steroidal antiandrogens is critical. This guide provides a detailed, data-driven comparison of two such compounds: Topterone (WIN-17665), a topically investigated antiandrogen, and Cyproterone (B1669671) Acetate (B1210297) (CPA), a widely used systemic antiandrogen and progestin. While both were developed to counteract the effects of androgens, their clinical trajectories and pharmacological profiles differ significantly.
Executive Summary
Cyproterone Acetate is a potent, systemically active antiandrogen and progestin with well-documented efficacy in treating various androgen-dependent conditions. In contrast, this compound was developed as a topical antiandrogen that showed promise in preclinical models but ultimately failed to demonstrate efficacy in human clinical trials and was never marketed[1][2]. This comparison highlights the differences in their mechanisms of action, pharmacokinetics, and clinical utility, supported by available experimental data.
Mechanism of Action
Both this compound and Cyproterone Acetate exert their antiandrogenic effects primarily by acting as competitive antagonists at the androgen receptor (AR), thereby inhibiting the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT)[3].
Cyproterone Acetate has a dual mechanism. In addition to blocking androgen receptors, it possesses strong progestogenic activity, which leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis. This suppresses the secretion of luteinizing hormone (LH), resulting in reduced production of testosterone by the gonads[4][5].
This compound 's primary mechanism is the competitive inhibition of the androgen receptor at the target tissue. Evidence suggests it inhibits the action of both testosterone and dihydrotestosterone at the receptor level. While systemic administration in animals has shown some progestational activity, its development was focused on topical application to minimize systemic side effects.
References
A Comparative Guide to In Vitro Assays for Confirming the Antiandrogenic Activity of Topterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays used to characterize the antiandrogenic activity of Topterone. It details the methodologies of key experiments and presents available data for this compound in comparison with other well-established antiandrogens. This document is intended to assist researchers in selecting appropriate assays and interpreting data related to the antiandrogenic potential of test compounds.
Introduction to Antiandrogenic Activity
Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), are crucial for the development and maintenance of male characteristics. Their effects are mediated through the androgen receptor (AR), a ligand-activated transcription factor. Antiandrogens are compounds that inhibit the biological effects of androgens, primarily by blocking the AR. These compounds are vital in the treatment of various androgen-dependent conditions, including prostate cancer, acne, and hirsutism.
This compound (also known as WIN 17,665) is a steroidal antiandrogen. Its efficacy and mechanism of action can be thoroughly investigated using a variety of in vitro assays designed to probe different aspects of the androgen signaling pathway.
The Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway begins with the binding of an androgen to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. Antiandrogens can interfere with this pathway at various stages, most commonly by competitively inhibiting androgen binding to the AR.
Safety Operating Guide
Navigating the Safe Disposal of Topterone: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Topterone, a potent pharmaceutical compound, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to protect personnel from exposure, prevent environmental contamination, and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
I. Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure risks.
A. Engineering Controls: Always handle this compound within a certified chemical fume hood or other appropriate containment device to prevent the inhalation of dust or aerosols. Ensure that eyewash stations and safety showers are readily accessible.
B. Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat should be worn to protect personal clothing.
-
Respiratory Protection: For operations that may generate significant dust, an approved respirator may be necessary.
II. Segregation and Collection of this compound Waste
Proper segregation of waste at the point of generation is the first step in a compliant disposal process. All waste streams contaminated with this compound must be considered hazardous.
A. Waste Containers: Use designated, clearly labeled, and leak-proof containers for collecting this compound waste. The containers should be compatible with the type of waste being collected (e.g., solid, liquid, sharps).
B. Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound Waste"
-
The specific contents (e.g., "this compound in methanol," "Contaminated gloves")
-
The date of accumulation
III. Step-by-Step Disposal Procedures
The disposal of this compound and associated materials must be conducted in accordance with federal, state, and local regulations. The following procedures provide a general framework; however, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
A. Unused or Expired this compound:
-
Do not dispose of down the drain or in regular trash.
-
Package the original container in a secure secondary container.
-
Label the container as "Hazardous Waste" with the chemical name.
-
Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.
B. Liquid Waste Containing this compound:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
Store the container in a designated satellite accumulation area until it is collected by the hazardous waste management team.
C. Solid Waste Contaminated with this compound:
-
This includes items such as contaminated gloves, bench paper, pipette tips, and empty vials.
-
Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.
-
Ensure the container is sealed to prevent the release of any residual powder or dust.
D. Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.
-
Once the sharps container is full, it should be sealed and disposed of as hazardous waste through the institutional EHS program.
E. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution.
-
All materials used for cleanup must be disposed of as hazardous waste.
IV. Summary of Disposal Methods and Regulatory Considerations
| Waste Type | Disposal Method | Key Regulatory Considerations |
| Unused/Expired this compound | Incineration or landfill by a licensed hazardous waste facility.[1] | Must be managed as a hazardous chemical waste in accordance with local, state, and federal regulations.[1] |
| Liquid Waste | Collection and disposal by a certified hazardous waste vendor. | Do not dispose down the drain.[2] Must be accumulated in properly labeled and sealed containers. |
| Solid Waste (Contaminated) | Placed in designated hazardous waste containers for disposal. | Segregate from non-hazardous waste. Ensure containers are properly sealed. |
| Sharps Waste | Collection in puncture-resistant sharps containers for hazardous waste disposal. | Follow institutional biosafety and chemical safety guidelines for sharps. |
| Spill Cleanup Materials | All materials used for cleanup must be disposed of as hazardous waste. | Report spills to your institution's EHS department. |
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Topterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Topterone, a steroidal antiandrogen. While specific safety data for this compound is not extensively available due to it not being commercially marketed, this document outlines essential precautions and procedures based on best practices for handling potent steroidal compounds and hazardous chemicals in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the steroidal nature of this compound and its intended biological activity, it should be handled as a potentially hazardous compound. The following personal protective equipment is recommended to minimize exposure.
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Double-gloving with chemotherapy-rated gloves | Change gloves regularly and immediately if contaminated. |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses | Must meet ANSI Z87.1 standards. |
| Body Protection | A dedicated, disposable or launderable lab coat or gown | Should be cuffed and have a solid front. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powder form or when generating aerosols. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical to ensure safety when working with this compound.
Preparation and Weighing:
-
Conduct all handling of this compound powder within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Use dedicated utensils (spatulas, weigh boats) for this compound.
-
Clean all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after each use.
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Avoid splashing by adding solvent to the solid slowly.
-
Clearly label all containers with the compound name, concentration, date, and hazard information.
Administration (in research settings):
-
When administering this compound in experimental models, wear appropriate PPE to prevent skin contact and inhalation.
-
Use disposable materials where possible to minimize cross-contamination.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a sealed, labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps | Dispose of any contaminated needles or syringes in a designated sharps container for hazardous materials. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][2][3]
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is crucial in the event of a spill or exposure.
Spill Cleanup:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection. For large spills of powder, respiratory protection is necessary.
-
Contain and Absorb: For liquid spills, cover with an absorbent material. For powder spills, gently cover with a damp cloth or absorbent pad to prevent aerosolization.
-
Clean: Carefully collect the absorbed material and any contaminated debris into a hazardous waste container. Clean the spill area with soap and water, followed by an appropriate solvent.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4]
-
Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4]
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek prompt medical evaluation.
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound safely.
Caption: Standard operating procedure for handling this compound.
Caption: Logical workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
